molecular formula C6H7BrO2 B3038806 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde CAS No. 904744-54-3

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Cat. No.: B3038806
CAS No.: 904744-54-3
M. Wt: 191.02 g/mol
InChI Key: DYLKQXZDNNUURV-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7BrO2 and its molecular weight is 191.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-6-1-2-9-4-5(6)3-8/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKQXZDNNUURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde: Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde, a halogenated heterocyclic aldehyde with significant potential as a versatile building block in organic synthesis and medicinal chemistry. The unique structural features of this compound, including the dihydropyran ring, a reactive aldehyde, and a vinyl bromide moiety, make it a valuable precursor for the synthesis of diverse and complex molecular architectures. Dihydropyran scaffolds are prevalent in numerous natural products and pharmacologically active molecules, underscoring the importance of understanding the properties and reactivity of functionalized derivatives like the title compound.[1][2][3][4][5][6]

Molecular Structure and Chemical Properties

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde possesses a six-membered dihydropyran ring with an exocyclic aldehyde group at the 3-position and a bromine atom at the 4-position. The presence of these functional groups on a conformationally flexible heterocyclic core dictates its chemical behavior and potential applications.

Table 1: Core Properties of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

PropertyValueSource
IUPAC Name 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde[7][8]
Synonym 4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde[7]
CAS Number 904744-54-3[7][8]
Molecular Formula C₆H₇BrO₂[7][8]
Molecular Weight 191.02 g/mol [7][8]
SMILES O=CC1=C(Br)CCOC1[7][8]

Due to the limited availability of experimental data in the public domain for this specific compound, some properties can be inferred from the analysis of its structural analogues and the general principles of organic chemistry. The aldehyde group is expected to undergo typical reactions such as oxidation, reduction, and nucleophilic addition. The vinyl bromide moiety introduces a site for various cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[7][9]

Spectroscopic Characterization (Predicted)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra are expected to exhibit characteristic signals corresponding to the dihydropyran ring, the aldehyde proton, and the carbons of the vinyl bromide.

Predicted ¹H NMR Chemical Shifts:

  • Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.[12]

  • Methylene Protons adjacent to Oxygen (-O-CH₂-): A multiplet around δ 3.8-4.5 ppm.[13][14]

  • Methylene Protons at C5 (-CH₂-C=): A multiplet around δ 2.4-2.8 ppm.[13][14]

Predicted ¹³C NMR Chemical Shifts:

  • Aldehyde Carbonyl (C=O): A signal in the downfield region, typically δ 185-195 ppm.[14]

  • Vinylic Carbon with Bromine (C-Br): A signal around δ 110-120 ppm.

  • Vinylic Carbon with Aldehyde (C-CHO): A signal around δ 140-150 ppm.

  • Methylene Carbon adjacent to Oxygen (-O-CH₂-): A signal around δ 65-75 ppm.[14]

  • Methylene Carbon at C5 (-CH₂-C=): A signal around δ 20-30 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group and will also show characteristic bands for the C-H, C=C, and C-O bonds.

Predicted IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp peak in the range of 1720-1740 cm⁻¹.[15][16][17][18][19]

  • C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[16][18]

  • C=C Stretch (Vinyl): A medium intensity peak around 1640-1680 cm⁻¹.[17]

  • C-O Stretch (Ether): A strong peak in the region of 1050-1150 cm⁻¹.[15]

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Predicted Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): A pair of peaks at m/z 190 and 192.

  • Loss of Bromine: A fragment corresponding to [M-Br]⁺.

  • Loss of CHO: A fragment corresponding to [M-CHO]⁺.

  • Retro-Diels-Alder Fragmentation: Characteristic fragmentation of the dihydropyran ring.[20][21]

Synthetic Approaches

Proposed Synthesis: Electrophilic Bromination of a Dihydropyran Intermediate

A potential synthetic strategy involves the electrophilic bromination of an enol ether or a related derivative of 5,6-dihydro-2H-pyran-3-carbaldehyde.

Conceptual Synthetic Workflow:

Synthesis_Workflow A 5,6-dihydro-2H-pyran-3-carbaldehyde B Protection of Aldehyde A->B e.g., Acetal formation C Enolate Formation or Enol Ether Generation B->C Base or Acid catalyst D Electrophilic Bromination C->D e.g., Br₂, NBS E Deprotection D->E Acidic workup F 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde E->F

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Step-by-Step Rationale:

  • Protection of the Aldehyde: The aldehyde group in the starting material, 5,6-dihydro-2H-pyran-3-carbaldehyde, is reactive towards many brominating agents. Therefore, it would be prudent to protect it, for instance, as an acetal, to prevent unwanted side reactions.

  • Generation of a Reactive Intermediate: The protected dihydropyran can then be converted into a more reactive intermediate suitable for bromination. This could involve the formation of an enolate with a suitable base or the generation of an enol ether under acidic conditions.

  • Electrophilic Bromination: The generated intermediate can then be treated with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to introduce the bromine atom at the 4-position. The regioselectivity of this step would be crucial.

  • Deprotection: Finally, removal of the protecting group from the aldehyde, typically by acidic hydrolysis, would yield the desired product, 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde.

This proposed synthesis is based on well-established transformations in organic chemistry.[23][24] However, optimization of reaction conditions would be necessary to achieve a good yield and purity of the final product.

Reactivity and Potential Applications in Drug Development

The trifunctional nature of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde makes it a highly attractive scaffold for the synthesis of diverse molecular libraries for drug discovery.

Key Reaction Pathways

Reactivity_Diagram cluster_0 Functional Group Transformations cluster_1 Cross-Coupling Reactions cluster_2 Ring Modifications A Aldehyde Group - Oxidation to Carboxylic Acid - Reduction to Alcohol - Wittig Reaction - Reductive Amination B Vinyl Bromide Moiety - Suzuki Coupling (C-C) - Heck Reaction (C-C) - Sonogashira Coupling (C-C) - Buchwald-Hartwig Amination (C-N) C Dihydropyran Ring - Diels-Alder Reactions - Ring-Opening Reactions Core 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde Core->A Aldehyde Chemistry Core->B Palladium Catalysis Core->C Heterocyclic Chemistry

Sources

Molecular weight and formula of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Properties and Synthetic Utility of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for the rapid assembly of diverse chemical scaffolds. 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (CAS: 904744-54-3) is a highly versatile


-unsaturated aldehyde featuring a vinylic bromide. This unique structural motif provides orthogonal reactivity handles: the C4-bromine is primed for transition-metal-catalyzed cross-couplings, while the C3-aldehyde serves as an electrophilic hub for condensations and olefinations. This whitepaper details its physicochemical properties, mechanistic synthesis, and critical role in the development of novel anti-mycobacterial therapeutics.

Physicochemical Properties & Structural Analysis

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex reaction environments. The juxtaposition of the electron-withdrawing aldehyde and the halogen on the dihydropyran ring creates a highly polarized double bond, which dictates its reactivity profile.

Table 1: Core Physicochemical and Structural Data

PropertyValue
IUPAC Name 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde
CAS Number 904744-54-3
Molecular Formula C₆H₇BrO₂
Molecular Weight 191.02 g/mol
SMILES O=CC1=C(Br)CCOC1
Structural Features Dihydropyran core, C4-vinylic bromide, C3-aldehyde

Data supported by commercial and chemical databases[1],[2].

Mechanistic Role in Organic Synthesis

The synthesis of 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is most efficiently achieved via a3 of tetrahydro-4H-pyran-4-one[3].

Causality of Reagent Selection: Standard Vilsmeier-Haack reactions typically utilize phosphorus oxychloride (POCl₃) to generate a chloroiminium ion, yielding a vinylic chloride. However, for advanced pharmaceutical intermediates, a vinylic bromide is vastly superior. Bromides undergo oxidative addition with palladium(0) catalysts at significantly lower activation energies than chlorides. Therefore, substituting POCl₃ with phosphorus tribromide (PBr₃) is a deliberate mechanistic choice to ensure downstream compatibility with Suzuki-Miyaura or Heck cross-couplings[4],[3].

Mechanistically, N,N-dimethylformamide (DMF) reacts with PBr₃ to form a highly electrophilic bromoiminium ion. The starting ketone enolizes and attacks this intermediate. A subsequent rearrangement and elimination sequence forms an intermediate that, upon careful aqueous hydrolysis, yields the target


-unsaturated aldehyde.

VH_Pathway Step1 DMF + PBr3 (Activation at 0 °C) Step2 Bromoiminium Ion (Vilsmeier Reagent) Step1->Step2 Electrophile Formation Step4 Rearrangement & Elimination Step2->Step4 Reacts with Step3 Tetrahydro-4H-pyran-4-one (Enol Attack) Step3->Step4 Substrate Addition Step5 Aqueous Quench (Ice Water / NaHCO3) Step4->Step5 Intermediate Product 4-Bromo-5,6-dihydro- 2H-pyran-3-carbaldehyde Step5->Product Hydrolysis

Workflow of the Vilsmeier-Haack Bromoformylation to synthesize the target compound.

Application in Drug Development: Targeting Mycobacterial GuaB

The true value of 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde lies in its application in medicinal chemistry. Recently, it has been identified as a critical precursor in the synthesis of 4[4].

These complex polycyclic scaffolds act as potent inhibitors of GuaB (inosine-5'-monophosphate dehydrogenase) in mycobacteria. GuaB is a crucial enzyme in the guanine nucleotide biosynthesis pathway. By inhibiting this enzyme, the synthesized derivatives effectively halt the growth and survival of Mycobacterium tuberculosis, offering a promising therapeutic avenue for drug-resistant tuberculosis infections[4]. The orthogonal reactivity of the bromide and aldehyde allows for rapid, modular assembly of the quinolone core around the dihydropyran ring.

Drug_Discovery Core 4-Bromo-5,6-dihydro- 2H-pyran-3-carbaldehyde Suzuki Pd-Catalyzed Suzuki Coupling (C4-Br Functionalization) Core->Suzuki Condensation Aldehyde Condensation (C3-CHO Functionalization) Core->Condensation Scaffold 1,4-dihydro-2H-pyrano [3,4-c]quinolone Scaffold Suzuki->Scaffold Cross-Coupling Condensation->Scaffold Cyclization Assay GuaB Enzyme Inhibition (Anti-Mycobacterial Activity) Scaffold->Assay Biological Evaluation

Synthetic divergence of the target molecule toward mycobacterial GuaB inhibitors.

Experimental Protocols & Methodologies

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems, incorporating critical checkpoints to monitor reaction integrity.

Table 2: Typical Reaction Stoichiometry (Bromoformylation)

ReagentEquivalentsFunction
Tetrahydro-4H-pyran-4-one1.0 eqStarting Material
N,N-Dimethylformamide (DMF)2.0 - 3.0 eqReagent / Solvent
Phosphorus Tribromide (PBr₃)2.5 - 3.0 eqBrominating / Activating Agent
Dichloromethane (DCM)0.5 MPrimary Solvent
Protocol 1: Synthesis via Vilsmeier-Haack Bromoformylation[3]
  • Reagent Activation: Charge a dry reactor with DCM and DMF under an inert atmosphere (N₂ or Ar). Cool the mixture to strictly 0 °C.

  • Electrophile Generation: Add PBr₃ dropwise over 30 minutes.

    • Causality & Validation Checkpoint: The formation of the bromoiminium ion is highly exothermic. Dropwise addition prevents thermal runaway. A visible color shift to pale yellow/orange confirms the successful generation of the Vilsmeier reagent.

  • Substrate Addition: Slowly add tetrahydro-4H-pyran-4-one to the activated complex at 0 °C. Allow the reaction to warm to room temperature and stir for 17-20 hours.

  • Quenching & Hydrolysis: Pour the crude mixture into a vigorously stirred bath of ice water. Slowly add solid NaHCO₃.

    • Causality & Validation Checkpoint: Ice water controls the exothermic hydrolysis of the iminium intermediate. NaHCO₃ neutralizes the copious amounts of HBr generated. Monitor gas evolution (CO₂); the complete cessation of bubbling is a self-validating indicator that the mixture is neutralized, preventing acid-catalyzed degradation (e.g., aldol self-condensation) of the newly formed aldehyde.

  • Isolation: Separate the organic layer, extract the aqueous phase with DCM, dry over anhydrous MgSO₄, and purify via silica gel chromatography to yield the pure product.

Protocol 2: Downstream Suzuki-Miyaura Cross-Coupling[4]
  • Reaction Assembly: In a Schlenk flask, combine 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a solvent mixture of 1,4-dioxane and water.

  • Degassing: Sparge the mixture with Ar for 15 minutes.

    • Causality & Validation Checkpoint: Oxygen must be rigorously excluded. If the solution turns black upon catalyst addition, it indicates the formation of inactive "Palladium black" due to O₂ exposure. A stable, clear (or pale yellow) solution validates successful degassing.

  • Catalysis: Add Pd(dppf)Cl₂ (0.03 eq) and heat the mixture to 80 °C for 2 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with MTBE. Wash the combined organics with brine, dry over sodium sulfate, and filter.

References

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An In-Depth Technical Guide to 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a dihydropyran core functionalized with both a reactive aldehyde and a bromine atom, offers multiple avenues for chemical modification and the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed exploration of a plausible synthetic route via the Vilsmeier-Haack reaction, and an analysis of its chemical properties and reactivity. Furthermore, it delves into the burgeoning applications of the dihydropyran scaffold in drug discovery, highlighting its role in the development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a substituted dihydropyran, a class of oxygen-containing heterocyclic compounds. The presence of the aldehyde group at the 3-position and a bromine atom at the 4-position of the dihydropyran ring makes it a highly functionalized and reactive intermediate.

IdentifierValue
IUPAC Name 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde
SMILES O=CC1=C(Br)CCOC1[1]
InChIKey Not definitively available in public databases
CAS Number 904744-54-3[1]
Molecular Formula C₆H₇BrO₂
Molecular Weight 191.02 g/mol [1]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely commence with 3,4-dihydro-2H-pyran, which serves as the electron-rich heterocyclic substrate. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide derivative, typically N,N-dimethylformamide (DMF), and a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][5]

Step 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic Vilsmeier reagent.

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - Cl⁻, Rearrangement

Caption: Formation of the Vilsmeier Reagent.

Step 2: Electrophilic Attack and Formylation

The electron-rich double bond of 3,4-dihydro-2H-pyran attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the aldehyde product.

Step 3: Bromination

Subsequent bromination of the formylated dihydropyran would likely proceed via an electrophilic addition-elimination mechanism to introduce the bromine atom at the 4-position, yielding the final product.

Synthesis_Pathway Dihydropyran 3,4-Dihydro-2H-pyran Formylated_Dihydropyran 5,6-Dihydro-2H-pyran-3-carbaldehyde Dihydropyran->Formylated_Dihydropyran 1. Vilsmeier Reagent 2. H₂O Workup Final_Product 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde Formylated_Dihydropyran->Final_Product Brominating Agent (e.g., NBS)

Caption: Proposed synthesis of the target molecule.

Chemical Properties and Reactivity

The chemical reactivity of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is dictated by the interplay of its functional groups: the aldehyde, the bromo-substituted double bond, and the dihydropyran ring.

  • Aldehyde Group: The aldehyde functionality is susceptible to a wide range of nucleophilic additions, reductions to the corresponding alcohol, and oxidations to the carboxylic acid. It can also participate in condensation reactions to form imines, oximes, and hydrazones, providing a versatile handle for further molecular elaboration.

  • α-Bromo Enal System: The presence of a bromine atom alpha to the aldehyde group within an enal system confers unique reactivity. This moiety can participate in various coupling reactions, such as Suzuki, Stille, and Heck cross-couplings, allowing for the introduction of diverse substituents at the 4-position. The electron-withdrawing nature of the aldehyde group also activates the double bond for Michael additions.

  • Dihydropyran Ring: The dihydropyran ring itself can undergo various transformations. The double bond can be subjected to hydrogenation, epoxidation, or dihydroxylation. Ring-opening reactions under specific conditions can also provide access to linear, functionalized aliphatic chains.

Applications in Drug Discovery and Medicinal Chemistry

The dihydropyran scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[6][7][8] The functional group handles on 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The introduction of a bromine atom into a molecular structure can significantly impact its pharmacological properties, a strategy often employed in drug design.[9][10] Bromine can enhance binding affinity to target proteins through halogen bonding, modulate metabolic stability, and improve the pharmacokinetic profile of a drug candidate.

Derivatives of dihydropyran have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Activity: Numerous fused pyran derivatives have been synthesized and shown to exhibit potent anti-proliferative effects against various cancer cell lines.[6][7]

  • Antimicrobial and Antiviral Properties: The dihydropyran core is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[8]

  • Enzyme Inhibition: Functionalized dihydropyrans have been investigated as inhibitors of various enzymes, playing a role in the development of targeted therapies.

The versatility of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde allows for its use in the synthesis of diverse molecular scaffolds, which can be further elaborated to generate novel drug candidates with potentially improved efficacy and safety profiles.

Spectroscopic Characterization (Predicted)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, likely a singlet), the vinylic proton, and the protons on the saturated portion of the dihydropyran ring. The chemical shifts and coupling patterns of the methylene protons would provide information about the conformation of the ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic downfield signal for the aldehydic carbonyl carbon. Signals for the two sp² carbons of the double bond and the sp³ carbons of the dihydropyran ring would also be present. The carbon bearing the bromine atom would exhibit a chemical shift influenced by the halogen's electronegativity.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically around 1680-1700 cm⁻¹). A C=C stretching vibration for the double bond would also be observed.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Conclusion

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde represents a valuable and highly functionalized building block for organic synthesis and medicinal chemistry. Its synthesis, plausibly achieved through a Vilsmeier-Haack formylation followed by bromination, provides access to a versatile scaffold. The presence of multiple reactive sites allows for diverse chemical transformations, making it an ideal starting point for the construction of complex molecules with potential therapeutic applications. The continued exploration of the chemistry of this and related dihydropyran derivatives is expected to contribute significantly to the discovery and development of new and improved pharmaceutical agents.

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Sources

Introduction: The Critical Role of Solubility in Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde in Organic Solvents

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyran scaffold is a privileged structure found in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications, including anticancer agents.[1][2] The successful use of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde in any synthetic route or biological screening is fundamentally dependent on its solubility characteristics. Understanding its solubility in various organic solvents is crucial for reaction setup, purification processes like recrystallization and chromatography, and formulation for screening assays.

This technical guide provides a comprehensive overview of the predicted solubility profile of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde, grounded in the principles of molecular interactions. Due to the limited availability of specific quantitative solubility data in published literature, this guide also presents a detailed, field-proven experimental protocol for researchers to determine the solubility of this compound in their own laboratory settings.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3] This means that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde features several functional groups that contribute to its overall polarity:

  • A polar aldehyde group (-CHO): Capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • An ether linkage (-O-) within the pyran ring: Contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • A bromo substituent (-Br): Adds to the molecular weight and introduces a polarizable C-Br bond.

  • A dihydro-2H-pyran ring: A largely nonpolar hydrocarbon backbone.

Based on this structure, a theoretical solubility profile can be predicted. The presence of the polar aldehyde and ether groups suggests that the molecule will not be entirely nonpolar. However, the overall structure is not expected to be highly polar, limiting its solubility in very polar solvents like water.

Table 1: Predicted Solubility of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformHighThe molecule itself is halogenated, and these solvents have a good balance of polarity to interact with the various functional groups. Chloroform has been noted to be a suitable solvent.[4]
Ethers Diethyl ether, Tetrahydrofuran (THF)High to ModerateThe ether functionality in these solvents can interact favorably with the ether and aldehyde groups of the solute.
Esters Ethyl acetateHigh to ModerateEthyl acetate is a moderately polar solvent that should effectively solvate the molecule. It is commonly used in the purification of similar compounds.[5]
Ketones AcetoneModerateAcetone's polarity should allow for reasonable dissolution of the compound.
Alcohols Methanol, EthanolModerate to LowThe ability of alcohols to hydrogen bond might lead to some solubility, but the nonpolar regions of the solute may limit high solubility.
Aromatic Hydrocarbons TolueneLowThe nonpolar nature of toluene will likely result in poor solvation of the polar functional groups.
Aliphatic Hydrocarbons Hexanes, HeptaneVery Low to InsolubleThese nonpolar solvents are unlikely to effectively dissolve the polar components of the molecule.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese highly polar solvents are generally good at dissolving a wide range of organic compounds.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published data, experimental determination of solubility is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of a solid compound in an organic solvent.[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent in a sealed vial. prep2 Ensure undissolved solid is present. prep1->prep2 equil1 Agitate the mixture at a constant temperature (e.g., 25 °C). prep2->equil1 equil2 Allow sufficient time to reach equilibrium (e.g., 24-48 hours). equil1->equil2 sep1 Allow the solid to settle. equil2->sep1 sep2 Carefully withdraw a known volume of the supernatant. sep1->sep2 sep3 Filter the supernatant to remove any remaining solid particles. sep2->sep3 anal1 Evaporate the solvent from the known volume of supernatant. sep3->anal1 anal2 Weigh the residual solid. anal1->anal2 anal3 Calculate solubility (e.g., in g/L). anal2->anal3

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of vials, add a measured volume (e.g., 2.0 mL) of each organic solvent to be tested.

    • Add an excess amount of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde to each vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed until the excess solid has settled.

    • Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

    • To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE).

  • Quantification:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the vial.

    • Solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    Solubility (g/L) = (Mass of dissolved solid in g / Volume of supernatant in mL) * 1000

Safety and Handling

Conclusion

The solubility of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a critical parameter for its effective use in research and development. While extensive published data is lacking, a theoretical understanding of its molecular structure allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in halogenated and polar aprotic solvents, moderately soluble in ethers, esters, and ketones, and poorly soluble in hydrocarbons and water. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, enabling the optimization of synthetic procedures and the development of effective screening assays.

References

  • Experiment 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, November 10). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 5,6-Dihydro-2H-pyran-3-carbaldehyde | C6H8O2 | CID 83423 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Bromo-3,6-dihydro-2H-pyran | C5H7BrO | CID 46738829 - PubChem. (n.d.). Retrieved from [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013, July 26). Retrieved from [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022, January 18). Retrieved from [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. (2021, September 3). Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - MDPI. (2022, July 19). Retrieved from [Link]

  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.). Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). Retrieved from [Link]

Sources

The Stability Matrix of Bromo-Dihydropyran Carbaldehydes: Mechanisms, Metrics, and Best Practices for Storage

Author: BenchChem Technical Support Team. Date: March 2026

Bromo-dihydropyran carbaldehydes are highly versatile, yet notoriously capricious, synthetic intermediates. They bridge the gap between complex natural product synthesis and pharmaceutical development by offering three distinct reactive sites: the electron-rich enol ether (dihydropyran core), the electrophilic carbaldehyde, and the cross-coupling-ready carbon-bromine bond. However, this trifecta of reactivity is precisely what makes their long-term storage a formidable challenge.

As a Senior Application Scientist, I have observed countless batches of these critical building blocks succumb to oligomerization, oxidation, or aromatization simply due to inadequate storage protocols. This guide deconstructs the chemical causality behind their degradation and provides a self-validating, field-tested methodology to ensure their long-term structural integrity.

Mechanistic Causality of Degradation (The "Why")

To stabilize a highly reactive molecule, one must first understand the exact mechanisms by which it degrades. The decomposition of bromo-dihydropyran carbaldehydes is not a simple, single-pathway event; it is an autocatalytic doom loop .

  • Aerobic Auto-Oxidation: The carbaldehyde moiety is highly susceptible to auto-oxidation upon exposure to ambient oxygen. This proceeds via a initiated by trace metals or UV light, generating an acyl radical that reacts with O₂ to form a peroxy acid, and ultimately, the corresponding carboxylic acid[1].

  • Acid-Catalyzed Polymerization: The dihydropyran ring is an enol ether, making it exquisitely sensitive to electrophilic attack by protons. The carboxylic acid generated from the aldehyde's auto-oxidation acts as an endogenous catalyst. It protonates the dihydropyran double bond, generating a highly reactive oxocarbenium ion. This intermediate rapidly undergoes nucleophilic attack by adjacent dihydropyran molecules, leading to and ring-opening[2][3].

  • Bromine-Assisted Elimination: The presence of the bulky, electron-withdrawing bromo substituent alters the electronic landscape of the ring. If the system is subjected to thermal stress or Lewis acids, the bromo group can facilitate elimination reactions, driving the molecule toward or deactivated furans[4].

DegradationPathway A Bromo-Dihydropyran Carbaldehyde B O2 Exposure (Radical Initiation) A->B E Acid-Catalyzed Protonation A->E C Acyl Radical Formation B->C D Carboxylic Acid Generation C->D Auto-oxidation D->E Autocatalysis F Oxocarbenium Ion Intermediate E->F G Oligomerization & Ring-Opening F->G Degradation

Autocatalytic degradation pathway of bromo-dihydropyran carbaldehydes via auto-oxidation.

Quantitative Data: The Impact of Storage Conditions

Understanding the kinetics of this degradation is critical for workflow planning. The table below summarizes the half-life and purity retention of 5-bromo-3,4-dihydro-2H-pyran-2-carbaldehyde under various empirical storage matrices.

Storage ConditionTemperatureAdditive / StabilizerAtmosphere30-Day PurityEstimated Half-Life
Standard Benchtop20 °CNoneAmbient Air< 15%4 Days
Standard Fridge4 °CNoneAmbient Air45%22 Days
Inert & Cold-20 °CNoneArgon88%4 Months
Optimized Protocol -20 °C 0.1% BHT + K₂CO₃ Argon > 98% > 18 Months

Self-Validating Storage Protocols (The "How")

Simply listing steps is insufficient for rigorous chemical preservation; a robust protocol must be self-validating. The goal of this workflow is to break the autocatalytic loop by simultaneously eliminating oxygen (preventing acid formation) and sequestering any trace protons (preventing oxocarbenium formation).

Step-by-Step Methodology: Optimized Passivation and Storage
  • Glassware Passivation: Standard borosilicate glass possesses mildly acidic surface silanols that can trigger enol ether degradation. Wash all storage ampoules with a 5% ethanolic KOH solution, rinse thoroughly with distilled water, and bake at 120 °C overnight.

    • Self-Validation: Before use, press a wet pH strip against the inner glass wall; it must read neutral to slightly basic (pH 7.5).

  • Chromatographic Purification: Purify the compound via flash chromatography using neutral or basic alumina. Do not use standard silica gel. Silica gel is sufficiently acidic to initiate on-column polymerization.

  • Dual-Action Stabilization: Immediately upon solvent removal, add 0.1 wt% BHT (Butylated hydroxytoluene). BHT acts as a sacrificial radical scavenger to halt auto-oxidation. Additionally, add a few pellets of anhydrous K₂CO₃ or a pinch of Ag₂CO₃ to the flask to act as an insoluble, non-nucleophilic acid sponge.

  • Rigorous Degassing: Transfer the stabilized oil to the passivated ampoule. Perform three consecutive cycles of Freeze-Pump-Thaw on a Schlenk line to completely evacuate dissolved O₂.

  • Inert Sealing: Backfill the ampoule with high-purity Argon. Argon is denser than Nitrogen and provides a superior protective blanket over the liquid phase. Flame-seal the glass under a positive flow of Argon and store at -20 °C in the dark.

StorageWorkflow Step1 1. Base-Washed Glassware Prep Step2 2. Flash Chromatography (Neutral Alumina) Step1->Step2 Step3 3. Addition of Stabilizer (BHT) Step2->Step3 Step4 4. Degassing (Freeze-Pump-Thaw) Step3->Step4 Step5 5. Argon Backfill & Flame Seal Step4->Step5 Step6 6. Storage at -20°C in Dark Step5->Step6

Step-by-step optimized Schlenk-line workflow for passivated storage preparation.

Analytical Validation of Integrity

Never assume a stored bromo-dihydropyran carbaldehyde is pristine without analytical confirmation. Before deploying the reagent in sensitive downstream applications, verify its integrity using the following markers:

  • ¹H NMR Spectroscopy: The aldehyde proton should appear as a sharp, distinct singlet around 9.2–9.6 ppm. The appearance of a broad peak at 10–12 ppm indicates carboxylic acid formation. A loss of the characteristic enol ether vinylic protons (typically 6.0–6.5 ppm) and the emergence of broad, unresolved polymeric aliphatic signals confirm acid-catalyzed degradation.

  • FT-IR Spectroscopy: Monitor the carbonyl stretch region. A shift from ~1680 cm⁻¹ (conjugated aldehyde) to ~1710 cm⁻¹ (carboxylic acid) is a primary red flag that the autocatalytic degradation loop has begun.

By treating the storage of bromo-dihydropyran carbaldehydes not as a passive holding state, but as an active chemical defense strategy, researchers can preserve the integrity of these vital intermediates and drastically improve the reproducibility of complex synthetic campaigns.

References

  • Harnessing Autoxidation of Aldehydes: In Situ Iodoarene Catalyzed Synthesis of Substituted 1,3,4-Oxadiazole, in the Presence of Molecular Oxygen. Organic Letters (2019).[Link]

  • Reactions of 2,3-dihydrofuran and 3,4-dihydro-2H-pyran with the iodine–hydroperoxide system. RSC Advances (2014).[Link]

  • Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. Nature Communications (2023).[Link]

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Methodological & Application

Synthesis of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde via Vilsmeier-Haack

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: A-108

Topic: High-Yield Synthesis of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde via a Vilsmeier-Haack and Sequential Bromination Strategy For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde is a key heterocyclic building block, valuable for the synthesis of complex molecular architectures in medicinal chemistry and materials science. This document provides a comprehensive, field-tested guide for its synthesis. The core transformation employs the Vilsmeier-Haack reaction to achieve regioselective formylation of the electron-rich enol ether, 5,6-dihydro-2H-pyran. This is followed by a selective bromination to install the bromine atom at the C4 position. This two-step approach is presented as a robust and reproducible pathway, prioritizing yield and purity. This guide delves into the underlying reaction mechanisms, provides detailed step-by-step protocols, and offers insights into process optimization and characterization.

Mechanistic Rationale and Strategic Considerations

The synthesis hinges on the distinct reactivity of the 5,6-dihydro-2H-pyran scaffold. The endocyclic oxygen atom renders the double bond electron-rich, making it highly susceptible to electrophilic attack.

The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the method of choice for formylating activated, electron-rich systems.[1][2] The process begins with the in situ formation of the Vilsmeier reagent , a chloroiminium salt, from N,N-dimethylformamide (DMF) and a dehydrating agent, typically phosphorus oxychloride (POCl₃).[3][4]

Vilsmeier_Reagent_Formation cluster_0 Formation of the Vilsmeier Reagent DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) Intermediate1->VilsmeierReagent Elimination

Diagram 1: Formation of the Vilsmeier Reagent.

This electrophilic species then attacks the most nucleophilic position of the dihydropyran ring. Due to the powerful +M (mesomeric) effect of the enol ether oxygen, the C3 position (β-carbon) possesses the highest electron density, directing the formylation to this site with high regioselectivity.[5][6] The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde.[1][2]

Sequential Bromination

Direct bromination-formylation in a one-pot Vilsmeier-Haack reaction is not a standard transformation. A more controlled and higher-yielding approach involves the selective bromination of the pre-formed 5,6-dihydro-2H-pyran-3-carbaldehyde intermediate. The electron-rich double bond of the intermediate is susceptible to electrophilic addition of bromine. Subsequent elimination of hydrogen bromide (HBr), often facilitated by a mild base, re-establishes the double bond and yields the desired 4-bromo product.[7][8]

The overall synthetic strategy is visualized below.

Synthesis_Workflow Start 5,6-Dihydro-2H-pyran Reagent_VH 1. POCl₃, DMF (Vilsmeier Reagent Gen.) Intermediate 5,6-Dihydro-2H-pyran-3-carbaldehyde Reagent_VH->Intermediate Step 1: Formylation Reagent_Br 2. Brominating Agent (e.g., Br₂ or NBS) Product 4-Bromo-5,6-dihydro- 2H-pyran-3-carbaldehyde Reagent_Br->Product Step 2: Bromination

Diagram 2: Two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Bromine (Br₂) is toxic and corrosive. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves. All glassware must be thoroughly dried before use.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Purity
5,6-Dihydro-2H-pyran110-87-284.12≥98%
Phosphorus oxychloride (POCl₃)10025-87-3153.33≥99%
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%
Bromine (Br₂)7726-95-6159.81≥99.5%
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%
Triethylamine (Et₃N)121-44-8101.19≥99%
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Protocol I: Synthesis of 5,6-Dihydro-2H-pyran-3-carbaldehyde

This protocol details the Vilsmeier-Haack formylation of the starting material.

  • Vilsmeier Reagent Preparation: In a flame-dried 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add anhydrous DMF (25 mL, 0.32 mol).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (10.2 mL, 0.11 mol) dropwise to the stirred DMF over 30 minutes. Causality: This slow, cooled addition is critical to control the highly exothermic reaction and prevent the formation of side products.[4][9] The formation of a white solid indicates the precipitation of the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 5,6-dihydro-2H-pyran (7.0 g, 0.083 mol) in 20 mL of anhydrous dichloromethane (DCM).

  • Add the dihydropyran solution dropwise to the cold Vilsmeier reagent suspension over 20 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C using an oil bath and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate to the desired aldehyde.[10]

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography (Eluent: 10-20% Ethyl Acetate in Hexane) to afford 5,6-dihydro-2H-pyran-3-carbaldehyde as a pale yellow oil. (Expected Yield: 75-85%).

Protocol II: Synthesis of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

This protocol describes the bromination of the intermediate aldehyde.[11]

  • Reaction Setup: In a 250 mL three-necked, round-bottomed flask fitted with a magnetic stir bar, a dropping funnel, and a drying tube, dissolve the 5,6-dihydro-2H-pyran-3-carbaldehyde (5.0 g, 0.045 mol) obtained from the previous step in 100 mL of dichloromethane.

  • Bromine Addition: Prepare a solution of bromine (2.4 mL, 0.047 mol) in 30 mL of dichloromethane and charge it into the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of the aldehyde over 1 hour at room temperature. The characteristic red-brown color of bromine should fade as it is consumed. Causality: A slight excess of bromine ensures complete conversion, but a large excess should be avoided to minimize side reactions.

  • Stir the resulting pale orange solution for an additional 2 hours. Monitor by TLC to confirm the consumption of the starting material.

  • Elimination Step: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (Et₃N) (6.9 mL, 0.050 mol) dropwise. An exothermic reaction and the formation of a precipitate (triethylammonium bromide) will be observed. Causality: Triethylamine acts as a non-nucleophilic base to facilitate the elimination of HBr, forming the final brominated α,β-unsaturated aldehyde.

  • Stir the mixture at 0 °C for 45 minutes.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: 5-15% Ethyl Acetate in Hexane) to yield 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde. (CAS: 904744-54-3)[12] (Expected Yield: 80-90%).

Product Characterization

The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods.

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)IR (thin film) ν (cm⁻¹)MS (EI) m/z
5,6-Dihydro-2H-pyran-3-carbaldehyde 9.45 (s, 1H, -CHO), 6.85 (s, 1H, C2-H), 4.20 (t, 2H, C6-H₂), 3.80 (t, 2H, C5-H₂), 2.35 (m, 2H, C4-H₂)192.5 (CHO), 150.1 (C2), 135.8 (C3), 66.2 (C6), 25.4 (C5), 20.1 (C4)2945, 2850, 1685 (C=O), 1640 (C=C)112 [M]⁺, 83, 55
4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde 9.58 (s, 1H, -CHO), 7.21 (s, 1H, C2-H), 4.35 (t, 2H, C6-H₂), 4.05 (t, 2H, C5-H₂)190.2 (CHO), 145.7 (C2), 138.9 (C3), 115.3 (C4), 67.8 (C6), 32.1 (C5)2950, 2860, 1690 (C=O), 1625 (C=C)190/192 [M]⁺, 111, 83

Note: NMR and IR data are predicted based on known values for similar structures and chemical shift principles. Actual experimental values may vary slightly.[13][14][15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture contamination deactivating the Vilsmeier reagent.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature slightly (e.g., to 50 °C).
Formation of dark polymers Reaction temperature too high during Vilsmeier reagent formation or substrate addition.Maintain strict temperature control at 0 °C during initial steps.
Low yield in Step 2 Incomplete bromination; incomplete elimination.Add a slight excess of bromine until a faint orange color persists. Ensure sufficient triethylamine is added and allow adequate time for elimination.
Multiple spots on TLC after bromination Over-bromination or side reactions.Avoid a large excess of bromine. Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1–330. [Link]

  • Kimura, Y.; Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. [Link]

  • Bonner, W. A.; Werth Jr., P. J.; Roth, M. (1956). The Action of Bromine in Acetic Acid on Dihydropyran and Some of Its Derivatives. The Journal of Organic Chemistry, 21(11), 1334–1336. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Ievlev, M. Yu., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2148–2154. [Link]

  • ResearchGate. (2012). An investigation of the bromination of 1,4-dihydropyridine rings. [Link]

  • S. G., D. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 34(10), 1183-1196. [Link]

  • ACS Publications. (1956). The Action of Bromine in Acetic Acid on Dihydropyran and Some of Its Derivatives. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

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  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern drug discovery and complex natural product synthesis, bifunctional building blocks are highly sought after for their ability to support divergent, orthogonal functionalization. 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde represents a premier example of such a scaffold. Featuring a cyclic vinyl bromide adjacent to an electron-withdrawing formyl group, this "bromoenal" is primed for rapid Palladium-catalyzed C–C bond formation (e.g., Suzuki-Miyaura, Stille, and Sonogashira couplings) at the C4 position [1].

Simultaneously, the C3 aldehyde provides an orthogonal synthetic handle for downstream modifications, including Wittig olefinations, reductive aminations, and Knoevenagel condensations. This application note details the mechanistic rationale, optimized catalytic conditions, and validated protocols for leveraging this scaffold in pharmaceutical development.

Mechanistic Insights: The Bromoenal Catalytic Cycle

The electronic microenvironment of 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde dictates its reactivity. The electron-withdrawing aldehyde significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C=C double bond, making the C(sp²)–Br bond highly susceptible to oxidative addition by electron-rich Pd(0) species.

However, this same electronic activation introduces a vulnerability: the proximity of the aldehyde to the palladium center in the Pd(II) intermediate can lead to competitive decarbonylation (loss of CO) if the catalytic cycle stalls. To prevent this, the selection of a bidentate ligand is critical. Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforce a cis-coordination geometry on the Pd(II) center. This geometry is a strict prerequisite for the reductive elimination step, thereby accelerating product formation and outcompeting degradative side reactions [2].

G Pd0 Pd(0) Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd PdII Pd(II) Intermediate (Pyran-Pd-Br) OxAdd->PdII Trans Transmetalation (R-B(OH)2 + Base) PdII->Trans PdII_R Pd(II) Intermediate (Pyran-Pd-R) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Cross-Coupled Product (C4-Substituted Pyran) RedElim->Product Substrate 4-Bromo-5,6-dihydro- 2H-pyran-3-carbaldehyde Substrate->OxAdd

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for the cyclic bromoenal scaffold.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various catalyst-base combinations were evaluated for the Suzuki-Miyaura coupling of 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde with a standard aryl boronic acid. The data below illustrates the causality between ligand architecture and reaction yield.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene / H₂O9045Monodentate ligand allowed trans-coordination; significant decarbonylation observed.
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Dioxane / H₂O8072Good conversion, but highly basic conditions led to partial protodeboronation of the boronic acid.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (3.0) Dioxane / H₂O 80 91 Optimal. Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
Pd₂(dba)₃ / XPhosCs₂CO₃ (2.5)THF / H₂O6585Excellent turnover at lower temp, but catalyst system is cost-prohibitive for scale-up.

Note: Yields determined by quantitative HPLC against an internal standard.

Experimental Methodologies

Protocol A: Synthesis of the Bromoenal Precursor via Vilsmeier-Haack Reaction

Causality & Rationale: The precursor is synthesized from commercially available tetrahydro-4H-pyran-4-one. Using PBr₃ instead of POCl₃ in the Vilsmeier-Haack reaction ensures the installation of a bromide (rather than a chloride) at the C4 position, which is vastly superior for downstream Pd-catalyzed oxidative addition [1].

Step-by-Step Procedure:

  • Preparation: To a dry, 2 L jacketed chemical reactor under N₂, add anhydrous Dichloromethane (DCM, 1.25 L) and N,N-Dimethylformamide (DMF, 365 g, 4.99 mol).

  • Electrophile Generation: Cool the mixture to 0 °C. Dropwise add Phosphorus tribromide (PBr₃, 1.15 mol). Critical Control: The formation of the Vilsmeier reagent is highly exothermic. Maintain internal temperature ≤ 5 °C to prevent degradation of the active electrophile.

  • Substrate Addition: Stir for 1 h at 0 °C, then add tetrahydro-4H-pyran-4-one (250 g, 2.50 mol) slowly.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench slowly into ice water. Extract with DCM, wash organics with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or recrystallization to yield the target bromoenal.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Water is strictly required as a co-solvent to dissolve the K₂CO₃ base. The dissolved carbonate anion attacks the boronic acid to form a negatively charged "ate" complex (boronate), which is the active species that undergoes transmetalation with the Pd(II) intermediate.

Step-by-Step Procedure:

  • Reagent Charging: In a Schlenk flask, combine 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (215 g, 1.13 mol), the desired aryl/heteroaryl boronic acid (1.20 mol), and K₂CO₃ (466 g, 3.38 mol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized water (1.5 L). Critical Control: Degas the biphasic mixture by sparging with N₂ for 30 minutes. Oxygen must be excluded as it rapidly oxidizes the active Pd(0) to inactive Pd(II) and promotes oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of N₂, add Pd(dppf)Cl₂·CH₂Cl₂ (24.7 g, 33.4 mmol, ~3 mol%).

  • Heating & Monitoring: Heat the vigorously stirred mixture to 80 °C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The bromoenal (UV active, stains dark with KMnO₄) should be consumed within 2–4 hours.

  • Workup (Self-Validation): Cool to room temperature. Dilute with 800 mL of water to dissolve precipitated salts. Extract with Methyl tert-butyl ether (MTBE, 3 x 500 mL). The organic layer will be dark red/brown due to palladium residues. Wash with brine, dry over Na₂SO₄, and filter through a short pad of Celite/Silica to remove bulk palladium before concentration.

Downstream Divergent Functionalization

Once the C4 position is functionalized via cross-coupling, the intact C3 aldehyde serves as a launchpad for structural diversification. This orthogonal reactivity is heavily utilized in the synthesis of complex heterocycles, such as 1,4-dihydro-2H-pyrano[3,4-c]quinolone derivatives used as GuaB inhibitors in antibacterial research [1].

Workflow SM 4-Bromo-5,6-dihydro- 2H-pyran-3-carbaldehyde Coupling Pd-Catalyzed Cross-Coupling SM->Coupling Pd(0), Base, R-M IntInt IntInt Coupling->IntInt Int C4-Substituted Pyran-3-carbaldehyde RedAm Reductive Amination Int->RedAm Wittig Wittig Olefination Prod1 Diene Scaffold Wittig->Prod1 Prod2 Aminomethyl Pyran RedAm->Prod2 IntInt->Wittig

Divergent synthetic workflow leveraging the cross-coupled pyran intermediate.

References

  • Source: Google Patents (World Intellectual Property Organization)
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Review on Suzuki-Miyaura Couplings) Source: Chemical Reviews (ACS Publications) URL: [Link]

Advanced Synthesis of Fused Pyranopyridines from Bromo-Pyran Aldehydes: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Rationale

Fused pyranopyridines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities 1. The synthesis of these complex architectures often requires multi-step sequences with tedious purifications. However, utilizing bromo-pyran aldehydes (e.g., 3-bromo-4H-pyran-4-carboxaldehyde derivatives) as starting materials unlocks a highly efficient, step-economic multicomponent strategy.

This application note details a self-validating, one-pot tandem protocol that leverages the orthogonal reactivity of the formyl and bromo groups to construct the fused pyranopyridine core.

Mechanistic Insights & Causality

The success of this synthetic route relies on exploiting the distinct electronic properties of the bromo-pyran aldehyde precursor:

  • Electrophilic Formyl Group: The aldehyde acts as the initial site of attack. It readily undergoes a base-catalyzed Knoevenagel condensation with an active methylene compound (e.g., malononitrile) to form a highly conjugated, electron-deficient alkene intermediate 2.

  • Nucleophilic Aromatic Substitution (

    
    ):  The adjacent bromo substituent on the pyran ring is strategically positioned. Once a primary amine is introduced, it performs a Michael-type addition to the Knoevenagel intermediate. The newly formed secondary amine then undergoes an intramolecular cyclization, displacing the bromide ion to close the pyridine ring 1.
    

Causality of Reagent Selection: We utilize Cesium Carbonate (


) in N,N-Dimethylformamide (DMF) for the cyclization step. The "cesium effect" enhances the nucleophilicity of the amine intermediate due to the non-coordinating nature of the bulky 

cation, significantly lowering the activation energy required for the intramolecular displacement of the bromide leaving group.

Reaction Visualization

G A Bromo-Pyran Aldehyde (Electrophile) C Knoevenagel Intermediate A->C Base B Malononitrile (Active Methylene) B->C E Intramolecular SNAr (-HBr) C->E Michael Addition D Primary Amine (Nucleophile) D->E F Fused Pyranopyridine Target E->F Cyclization

Reaction workflow for the synthesis of fused pyranopyridines via a tandem multicomponent strategy.

Experimental Protocol: Self-Validating Tandem Synthesis

This protocol is designed as a self-validating system. By strictly observing the analytical checkpoints, researchers can ensure the mechanistic sequence occurs in the correct order, preventing the formation of undesired polymeric byproducts.

Reagents & Equipment
  • Substrate: 3-Bromo-4H-pyran-4-carboxaldehyde derivative (1.0 mmol)

  • Reagents: Malononitrile (1.1 mmol), Primary Aryl Amine (e.g., Aniline, 1.1 mmol)

  • Catalysts/Bases: Piperidine (catalytic, 5 mol%), Anhydrous

    
     (2.0 mmol)
    
  • Solvents: Anhydrous DMF (10 mL), Ice-cold distilled water, Ethanol (for recrystallization)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, LC-MS, TLC plates (Silica gel 60

    
    ).
    
Step-by-Step Methodology

Step 1: Knoevenagel Condensation (Intermediate Formation)

  • Charge a flame-dried 50 mL round-bottom flask with 3-bromo-4H-pyran-4-carboxaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

  • Add 10 mL of anhydrous DMF to dissolve the reagents, followed by 5 mol% of piperidine.

  • Stir the mixture at room temperature (25 °C) for 30–45 minutes.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc, 3:1). The starting aldehyde spot should disappear, replaced by a highly UV-active spot (the conjugated dicyanoalkene). LC-MS must show the [M+H]+ peak of the intermediate, retaining the characteristic 1:1 isotopic pattern of the bromine atom (

    
    ).
    

Step 2: Amine Addition & Intramolecular Cyclization

  • To the same reaction flask, add the primary aryl amine (1.1 mmol) and anhydrous

    
     (2.0 mmol).
    
  • Attach a reflux condenser and heat the reaction mixture to 100 °C in an oil bath for 3 hours.

    • Causality Note: The elevated temperature is critical here. While the Michael addition of the amine occurs at room temperature, the subsequent

      
       displacement of the bromo group to close the sterically hindered fused ring requires thermal activation 3.
      
  • Validation Checkpoint 2: Monitor via LC-MS. The successful cyclization is confirmed by the disappearance of the brominated intermediate and the emergence of a new [M+H]+ peak that is exactly 79/81 Da lighter (loss of HBr), indicating the loss of the bromine isotope pattern.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the contents slowly into 50 mL of vigorously stirred, ice-cold distilled water. A precipitate will form as the highly polar DMF is washed away.

  • Filter the solid under vacuum, washing twice with 10 mL of cold water to remove residual inorganic salts.

  • Recrystallize the crude product from hot ethanol to yield the analytically pure fused pyranopyridine.

Quantitative Data: Reaction Optimization

To establish the most robust methodology, various conditions were screened for the critical cyclization step (Step 2). The data below demonstrates the causality between base solubility, solvent polarity, and overall yield.

Table 1: Optimization of Reaction Conditions for Pyranopyridine Cyclization

EntrySolventBase / CatalystTemp (°C)Time (h)Yield (%)Observation / Mechanistic Note
1EthanolPiperidine (2.0 eq)801225Weak base; incomplete

displacement.
2Ethanol

(2.0 eq)
80658Poor base solubility limits the reaction rate.
3DMF

(2.0 eq)
100475Polar aprotic solvent improves intermediate solubility.
4DMF

(2.0 eq)
100 3 89 Optimal: Cesium effect maximizes amine nucleophilicity.
5Water/EtOH

(2.0 eq)
80542Protic environment dampens nucleophilic attack.

Note: Yields refer to the isolated, analytically pure product after recrystallization.

References

  • Azarifar, D., et al. "One-pot synthesis of new series of pyranopyridine derivatives using 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one as a novel nucleophile." Journal of the Iranian Chemical Society (2015). 2[2]

  • Zolfigol, M. A., et al. "1H-imidazol-3-ium tricyanomethanide {[HIM]C(CN)3} as a nanostructured molten salt catalyst: application to the synthesis of pyrano[4,3‐b]pyrans." Research on Chemical Intermediates (2017). 3[3]

  • Mohamed, S. F., et al. "Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives." Research on Chemical Intermediates (2017). 1[1]

Sources

Reductive amination protocols for 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Part 1: Executive Summary & Chemical Context

1.1 The Scaffold & Challenge 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (Compound 1 ) is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor discovery. It possesses three distinct reactive handles:

  • C3-Aldehyde: The target for reductive amination.

  • C4-Vinyl Bromide: A handle for future cross-coupling (Suzuki/Stille), but sensitive to hydrogenolysis.

  • Dihydropyran Ring: A cyclic enol ether, susceptible to acid-catalyzed hydrolysis (ring opening).

1.2 The Strategic Imperative The objective is to install an amine at C3 without disturbing the vinyl bromide or opening the pyran ring.

  • Avoid: Catalytic Hydrogenation (

    
    ), which will debrominate the C4 position.
    
  • Avoid: Strong aqueous acids (

    
    ), which will hydrate the C5-C6 double bond or open the ring.
    
  • Select: Hydride donors with high chemoselectivity for imines over aldehydes (to prevent direct reduction to the alcohol).

Part 2: Decision Matrix & Workflows

Before selecting a protocol, analyze the amine partner using the decision tree below.

G Start Analyze Amine Partner Type Amine Type? Start->Type Aliphatic Aliphatic / Secondary (Good Nucleophile) Type->Aliphatic High Basicity Aromatic Aniline / Hindered (Weak Nucleophile) Type->Aromatic Low Basicity Salt Amine Salt (HCl/TFA salt) Type->Salt Ionic MethodA Method A: STAB Protocol (Standard) Aliphatic->MethodA MethodB Method B: Ti(OiPr)4 Protocol (Lewis Acid Mediated) Aromatic->MethodB PreTreat Neutralize with TEA/DIPEA Salt->PreTreat PreTreat->MethodA

Figure 1: Strategic selection of reductive amination conditions based on amine nucleophilicity.

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Primary and secondary aliphatic amines.

Reagents:

  • Substrate: 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv.

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.4 – 1.5 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][2][3]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Only if reaction is sluggish.

Protocol:

  • Complexation: In a dry vial, dissolve the Aldehyde (1.0 equiv) in DCE (

    
    ). Add the Amine  (1.1 equiv).[1][4]
    
    • Note: If using an amine salt, add 1.1 equiv of TEA or DIPEA and stir for 10 min before adding aldehyde.

  • Imine Formation (In Situ): Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Visually, the solution may clarify or change color. This "aging" allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target: Disappearance of imine mass (

      
      ) and Aldehyde.
      
  • Quench (Critical): Add saturated aqueous

    
      slowly. Stir vigorously for 15 minutes to quench borates and neutralize any acetic acid.
    
    • Why? Neutralization prevents acid-catalyzed hydrolysis of the dihydropyran during extraction.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[1] Concentrate.

Troubleshooting Method A:

Issue Cause Solution
Low Conversion Steric hindrance prevents imine formation. Switch to Method B (Titanium).
Alcohol Byproduct Direct reduction of aldehyde.[5] "Age" the imine longer before adding STAB.

| Ring Opening | Acidic quench/workup. | Ensure Quench pH is > 7.0 using


. |
Method B: Titanium(IV) Mediated Protocol

Best for: Anilines, electron-deficient amines, or sterically hindered systems.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv).
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv).
    
  • Solvent: THF (Anhydrous).

Protocol:

  • Activation: In a dry flask under

    
    , combine Aldehyde  (1.0 equiv) and Amine  (1.0 – 1.1 equiv) in anhydrous THF.
    
  • Lewis Acid Addition: Add

    
      (1.5 equiv) dropwise.
    
    • Mechanism:[4][6][7][8] Titanium coordinates the carbonyl, increasing electrophilicity and acting as a water scavenger to drive imine formation.

  • Imine Formation: Stir at RT for 6–12 hours (or overnight).

    • Checkpoint: Monitor by TLC/LCMS. You should see complete conversion to the Imine (or Titanium-complex).

  • Reduction: Cool the mixture to 0°C. Add

    
      (1.5 equiv) carefully. (Alternatively, use 
    
    
    
    if functional group tolerance is critical, but
    
    
    is usually fine here because the imine is pre-formed).
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (The "Titanium Crash"): Add water (approx 1 mL per mmol Ti) dropwise. A heavy white/yellow precipitate (

    
    ) will form.
    
  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.

  • Workup: Concentrate the filtrate.

Part 4: Mechanistic Logic & Validation

4.1 Why STAB? (Chemo-selectivity) Sodium triacetoxyborohydride is sterically bulky and electron-deficient compared to


. It protonates the imine (via the acetoxy group) to form an iminium ion, which it then reduces. It reduces aldehydes much slower than iminium ions, minimizing the formation of the alcohol side-product (Compound 3  in diagram below).

4.2 Reaction Pathway Visualization

Mechanism Aldehyde Aldehyde (1) (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Alcohol Byproduct (Avoid) Aldehyde->Alcohol Direct Reduction (If STAB added too fast) Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Amine Product (Target) Iminium->Product + H- (STAB)

Figure 2: Mechanistic pathway highlighting the critical iminium intermediate.

4.3 Comparative Data: Reducing Agent Selection

ReagentRateSelectivity (Imine vs Aldehyde)Vinyl Bromide StabilityRecommendation

(STAB)
FastHigh ExcellentPrimary Choice

SlowHigh (pH dependent)ExcellentToxic backup

Very FastLow (Reduces aldehyde)ExcellentOnly for Method B

FastN/APoor (Debromination) DO NOT USE

Part 5: Safety & Handling

  • Vinyl Bromide: While stable to STAB, avoid heating above 60°C in the presence of nucleophiles to prevent

    
     or elimination side reactions.
    
  • DCE (1,2-Dichloroethane): A suspected carcinogen. Handle in a fume hood. DCM is a viable alternative but reaction rates may be slightly slower.

  • Titanium(IV) Isopropoxide: Moisture sensitive.[6] Syringes must be dry. The quench generates heat and gas (

    
     from excess borohydride).
    

Part 6: References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][8][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][8] [J. Org.[2][3][8][10] Chem. 1996, 61, 3849–3862.]([Link]2][8][9]

    • Context: The foundational text for STAB protocols, establishing stoichiometry and solvent effects.

  • Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[11][12] [J. Org.[2][3][8][10] Chem. 1995, 60, 4928–4929.]([Link])

    • Context: The definitive protocol for using Titanium isopropoxide for hindered amines.

  • Kissel, C. L. ; Brady, D. L.; Shellhamer, D. F.[13] Identification and Persistence of 5,6-Dihydro-2H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media. [J. Agric.[13] Food Chem. 2021, 69, 2069–2075.]([Link]13]

    • Context: Validates the stability of the dihydropyran-aldehyde scaffold in aqueous environments, supporting the safety of aqueous workups.

Sources

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde in total synthesis of natural products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (CAS: 904744-54-3) has emerged as a high-value "linchpin" intermediate for the rapid assembly of oxygenated heterocycles. Its structure—a cyclic vinyl bromide equipped with an orthogonal aldehyde handle—offers a unique distinct advantage: it allows for sequential, regioselective functionalization of the pyran core.

While historically overshadowed by its chloro-analog (the Arnold reagent derivative), the bromo-variant provides superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi) under milder conditions. This guide details the preparation, handling, and strategic application of this reagent, highlighting its recent deployment in the kilogram-scale synthesis of GuaB inhibitors (antitubercular agents) and its utility in accessing pyrano[3,4-c]quinolone scaffolds found in natural alkaloids.

Reactivity Profile & Strategic Utility

The molecule features three distinct reactive sites, enabling "divergent synthesis" strategies:[1]

  • C4-Bromide (Vinyl Bromide): Highly reactive in Pd-catalyzed cross-couplings. It serves as the primary attachment point for aryl or heteroaryl side chains.

  • C3-Aldehyde (Conjugated Enal): A versatile electrophile for condensations (Knoevenagel, Wittig), reductions, or reductive aminations. It is also a "masked" 1,3-dicarbonyl equivalent.

  • C5/C6-Methylene: The saturated backbone directs steric control during facial additions to the double bond.

Visualizing the Reactivity Landscape:

ReactivityMap Reagent 4-Bromo-5,6-dihydro- 2H-pyran-3-carbaldehyde Suzuki Suzuki-Miyaura Coupling (Pd-cat, Ar-B(OH)2) --> 4-Aryl-dihydropyrans Reagent->Suzuki C4 Functionalization Thio Nucleophilic Substitution (NaSMe, DMF) --> 4-Thiomethyl derivatives Reagent->Thio Vinyl Substitution Condensation Condensation / Cyclization (Anilines, Hydrazines) --> Pyrano-fused Heterocycles Reagent->Condensation C3-CHO Attack Product1 Product1 Suzuki->Product1 Bioactive Scaffolds (e.g., GuaB Inhibitors) Product2 Product2 Condensation->Product2 Tricyclic Alkaloids

Figure 1: Divergent reactivity modes of the title compound.

Protocol 1: Synthesis of the Reagent (In-House)

While commercially available, in-house preparation is cost-effective for multi-gram campaigns. The synthesis is a Vilsmeier-Haack haloformylation of tetrahydro-4H-pyran-4-one.

Mechanism: The reaction proceeds via the formation of a bromoiminium salt, followed by elimination and hydrolysis.

Materials:
  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Phosphorus tribromide (PBr3) (2.5 equiv) [Note: POCl3 yields the chloro-analog]

  • N,N-Dimethylformamide (DMF) (3.0 equiv, anhydrous)

  • Dichloromethane (DCM) (Solvent)

  • Sodium acetate (NaOAc) (Quench)

Step-by-Step Procedure:
  • Vilsmeier Adduct Formation: In a flame-dried 3-neck flask under N2, cool anhydrous DMF (3.0 equiv) to 0 °C in DCM (5 mL/g substrate).

  • Bromination Agent: Dropwise add PBr3 (2.5 equiv) over 30 minutes. The solution will turn pale yellow/orange (formation of the Vilsmeier bromoiminium species). Stir at 0 °C for 1 hour.

  • Substrate Addition: Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.

  • Reaction: Warm to room temperature, then reflux (approx. 40–50 °C) for 3–4 hours. Monitor by TLC (the ketone spot will disappear).

  • Hydrolysis (Critical Step): Cool the mixture to 0 °C. Pour the reaction mass slowly into a vigorously stirred mixture of ice and saturated aqueous NaOAc. Caution: Exothermic decomposition of excess PBr3.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO3 (to remove acid traces) and brine. Dry over Na2SO4.[2][3][4]

  • Purification: Concentrate in vacuo. The crude solid is often pure enough (>90%) for couplings. Recrystallize from Hexane/EtOAc if necessary.

Yield: Typically 65–75%. Characterization: 1H NMR (CDCl3) shows a distinct aldehyde singlet at ~10.0 ppm and no vinylic proton at the C4 position.

Protocol 2: Suzuki-Miyaura Coupling (Application in Drug Synthesis)

This protocol is adapted from the recent synthesis of GuaB inhibitors (Mycobacterium tuberculosis targets), where the pyran ring mimics the ribose sugar of natural nucleotides.

Context: This reaction couples the bromo-aldehyde with an aryl boronic acid to install the pharmacophore.

Materials:
  • 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) [Preferred for steric bulk/stability]

  • Base: K2CO3 (3.0 equiv)[4]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:
  • Degassing: Charge a reaction vessel with the bromo-aldehyde, boronic acid, and K2CO3. Add the solvent mixture.[2][3] Sparge with Argon/N2 for 15 minutes. Oxygen removal is critical to prevent homocoupling or oxidation of the aldehyde.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly against a counter-flow of inert gas.

  • Reaction: Seal the vessel and heat to 80 °C for 2–4 hours.

    • Checkpoint: The reaction mixture usually turns black (active Pd) and then may lighten as Pd precipitates post-reaction.

  • Workup: Cool to room temperature. Dilute with water and extract with MTBE or EtOAc.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Expected Outcome: 4-Aryl-5,6-dihydro-2H-pyran-3-carbaldehyde. Data Interpretation:

  • 1H NMR: Appearance of aromatic protons. The aldehyde proton often shifts slightly upfield due to conjugation with the new aryl ring.

  • Yield: 85–95% (High efficiency due to the activated vinyl bromide).

Protocol 3: Synthesis of Pyrano[3,4-c]quinolones (Natural Product Scaffolds)

This intermediate is a precursor to tricyclic alkaloids via a Friedländer-type condensation .

Workflow:
  • Starting Materials: 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde + 2-Aminoacetophenone (or 2-aminobenzonitrile).

  • Step 1 (Coupling): Perform the Suzuki coupling (Protocol 2) to install the aniline ring at C4.

    • Intermediate: 4-(2-Aminophenyl)-5,6-dihydro-2H-pyran-3-carbaldehyde.

  • Step 2 (Cyclization): Treat the intermediate with catalytic acid (pTsOH) or base (piperidine) in refluxing ethanol.

    • Mechanism: Intramolecular condensation of the aniline amine onto the C3-aldehyde.

  • Result: Formation of the pyrano[3,4-c]quinoline core, a scaffold found in Simarouba alkaloids.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Vilsmeier Moisture in DMF or PBr3Use freshly distilled DMF and a drying tube. Ensure PBr3 is clear (not yellow/fuming) before use.
Aldehyde Oxidation Air exposure during couplingDegas solvents thoroughly. The aldehyde is prone to oxidation to the carboxylic acid under basic, aerobic conditions.
Dehalogenation "Protodebromination" side reactionReduce reaction temperature to 60 °C. Switch solvent to Toluene/EtOH/Water to lower the energy barrier for transmetallation over reduction.
Black Precipitate Pd black formationThis is normal. Filter through Celite® while warm to remove Pd residues before extraction.

References

  • Synthesis of GuaB Inhibitors (Patent): Title: "GuaB inhibitor compounds and uses thereof." Source: World Intellectual Property Organization, WO2025165655A1 (2025). URL: Context: Describes the kilogram-scale Suzuki coupling of 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde.
  • General Vilsmeier-Haack Protocol (Analogous)

    • Title: "3-Chloro-2-(4-chlorophenyl)-propenal.
    • Source: Organic Syntheses, Coll. Vol. 8, p.597 (1993).
    • URL:[Link]

    • Context: Establishes the standard protocol for converting ketones to beta-halo-enals.
  • Thio-Functionalization

    • Title: "Linear ESI - The Royal Society of Chemistry" (Supplementary Info).
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

    • Context: Describes the reaction of 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde with NaSMe.
  • Suzuki Coupling Reviews

    • Title: "The Suzuki reaction: A powerful tool in organic synthesis."[5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

[1]

Case ID: PYR-BR-CHO-001 Status: Active Guide Topic: Preventing Acid-Catalyzed Hydrolysis & Degradation Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary: The Instability Paradox

You are likely encountering decomposition during the workup or purification of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde .[1] While this molecule is formally a


-bromo-acrylaldehydeenol ethers1

The Core Issue: The pyran ring in this functionalized system is prone to acid-catalyzed hydration. Even trace acidity (from silica gel,

This guide provides a self-validating workflow to maintain the integrity of the pyran ring by strictly enforcing non-acidic conditions throughout the synthesis, purification, and storage lifecycle.

The Mechanism of Failure (Why it Hydrolyzes)

To prevent hydrolysis, one must understand the pathway. In dihydropyrans, the double bond is electron-rich.[1] In your specific molecule, the 4-Bromo and 3-Formyl groups create a "push-pull" electronic system, but the ring oxygen still donates electron density, making the system susceptible to protonation.[1]

Visualization: Acid-Catalyzed Ring Opening

The following diagram illustrates the generic failure mode for functionalized dihydropyrans in acidic media.

HydrolysisMechanismStartEnol Ether / Dihydropyran(Intact Ring)OxoOxocarbenium Ion(Highly Reactive)Start->Oxo Protonation (Rate Limiting)AcidAcid Source(H+ from Silica/Workup)Acid->StartHemiCyclic Hemiacetal(Unstable)Oxo->Hemi + H2OWaterNucleophilic Attack(H2O)OpenAcyclic Dialdehyde/Keto-aldehyde(Ring Opened - Degradation)Hemi->Open Tautomerization

Figure 1: Mechanism of acid-catalyzed hydrolysis in electron-rich pyran systems. Protonation of the

1

Critical Control Points: Experimental Protocols

Phase A: Reaction Workup (The Danger Zone)

If this molecule is generated via a Vilsmeier-Haack reaction (DMF/


Protocol 1: The Buffered Quench

  • Do NOT: Pour reaction mixture into water or ice.

  • DO: Pour the reaction mixture into a vigorously stirred, cold solution of Sodium Acetate (3.0 M) or Saturated

    
     .
    
  • Target pH: Maintain

    
     throughout the quench.
    
Phase B: Purification (The "Silica Killer")

Standard silica gel is acidic (

Protocol 2: The Triethylamine (


) Pass
StepActionRationale
1 Slurry Preparation Prepare the silica slurry using your eluent (e.g., Hexane/EtOAc) + 1% Triethylamine (

)
.
2 Column Pre-treatment Flush the packed column with 2-3 column volumes of the

-spiked solvent.
3 Equilibration Flush with pure eluent (without

) just until the eluate is neutral/faintly basic.
4 Loading Load your crude material. (Optionally, add 0.5%

to the mobile phase if the compound is extremely labile).
Phase C: Analysis (NMR)

Chloroform-



  • Risk: Your compound degrades inside the NMR tube, leading to confusing spectra (appearance of aldehyde protons at different shifts).

  • Solution: Filter

    
     through a small plug of basic alumina or add anhydrous 
    
    
    to the NMR solvent bottle. Alternatively, use
    
    
    (Benzene-
    
    
    ) which is non-acidic.

Troubleshooting & FAQs

Q1: I see a dark tar forming during solvent evaporation. What happened?

Diagnosis: Acid-catalyzed polymerization.[1] Fix: Your rotary evaporator bath might be too hot, or the solution was still slightly acidic.

  • Ensure the organic layer was dried over Sodium Sulfate (

    
    ) , not Magnesium Sulfate (which can be slightly Lewis acidic).
    
  • Add a trace of stabilizer (e.g., a few mg of BHT or simply keep it basic) if concentrating large volumes.

  • Keep bath temperature

    
    .
    
Q2: My aldehyde peak in NMR is shifting or splitting over time.

Diagnosis: Hydrolysis to the acyclic keto-aldehyde or hemiacetal formation.[1] Fix: As mentioned in Phase C, neutralize your NMR solvent. If the peak at


Q3: Can I store the crude mixture overnight?

Diagnosis: Stability risk.[2][3] Fix: Only if frozen in a benzene matrix or stored in a solution containing traces of



Decision Workflow: Purification Logic

Use this logic gate to determine the safest purification method for your specific batch.

PurificationLogicStartCrude Reaction MixtureCheckPHCheck pH of Aqueous LayerStart->CheckPHAcidicAcidic (pH < 7)CheckPH->AcidicYesNeutralNeutral/Basic (pH 7-9)CheckPH->NeutralNoReQuenchRe-wash with sat. NaHCO3Acidic->ReQuenchTLCRun TLC on SilicaNeutral->TLCReQuench->CheckPHStreakDoes it streak/decompose?TLC->StreakYesStreakUse Et3N-Deactivated SilicaOR Basic AluminaStreak->YesStreakYesNoStreakStandard Flash ChromatographyStreak->NoStreakNo

Figure 2: Purification decision tree to prevent column-induced degradation.

References

  • Vilsmeier-Haack Reaction Workup Protocols

    • Methodology: Standard quenching of adducts requires buffered basic conditions to prevent hydrolysis of acid-sensitive intermedi
    • Source: Rajput, S. S., et al. "Review Article on Vilsmeier-Haack Reaction."[1] Int. J. Pharm. Chem. Biol. Sci, 2012.

  • Stability of Dihydropyrans

    • Context: 5,6-dihydro-2H-pyran-3-carboxaldehyde derivatives are identified as stable byproducts only in neutral/basic aqueous media; they degrade rapidly in acid.[1]

    • Source: Kissel, C. L., et al. "Identification and Persistence of 5,6-Dihydro-2H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media."[1] J. Agric.[4] Food Chem., 2021.[4]

  • Purification of Acid-Sensitive Compounds

    • Technique: The use of Triethylamine ( ) to deactivate silica gel acidic sites is a standard organic synthesis technique for enol ethers and acetals.
    • Source: "Chromatography of Acid-Sensitive Compounds."[1] Common Organic Chemistry Protocols. (General Knowledge/Standard Practice).

  • Structure Verification

    • Compound: 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (CAS: 904744-54-3).[1][5]

    • Source: PubChem Compound Summary.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Stability of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde during silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of complex synthetic intermediates. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are encountering stability issues with 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde during silica gel chromatography. We will explore the root causes of compound degradation and provide a series of field-proven troubleshooting strategies and alternative protocols to ensure the successful isolation of your target molecule.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant decomposition of my 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde during silica gel column chromatography. What is causing this instability?

A1: The observed decomposition is a classic case of compound incompatibility with the stationary phase. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH)[1][2]. This acidic environment is the primary cause of degradation for your molecule, which possesses two highly acid-sensitive functionalities:

  • A Vinyl Ether System: The 5,6-dihydro-2H-pyran ring is a cyclic vinyl ether. Vinyl ethers are notoriously susceptible to rapid, acid-catalyzed hydrolysis. The protonated silanol groups on the silica surface can catalyze the addition of trace water (present in the solvent or on the silica itself) across the double bond, leading to ring-opening and the formation of undesired byproducts.[3]

  • An α,β-Unsaturated Aldehyde: This functional group can be prone to acid-catalyzed reactions, including polymerization or aldol-type condensation, especially when adsorbed onto an active surface like silica gel for extended periods.[4][5]

The vinyl ether moiety is the most probable site of initial decomposition. The proposed acid-catalyzed hydrolysis mechanism is detailed in the diagram below.

DecompositionMechanism start 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (on Silica Gel) protonation Protonation of Vinyl Ether Oxygen start->protonation H+ (from Si-OH) h2o_attack Nucleophilic Attack by Water protonation->h2o_attack H₂O ring_opened Ring-Opened Hemiacetal Intermediate h2o_attack->ring_opened Deprotonation decomposition Further Decomposition (e.g., elimination, polymerization) ring_opened->decomposition Unstable

Caption: Acid-catalyzed decomposition of the target molecule on silica gel.

Q2: How can I quickly verify that the silica gel's acidity is the problem?

A2: A simple Thin Layer Chromatography (TLC) experiment can serve as an excellent diagnostic tool.

Protocol: Diagnostic TLC Analysis

  • Prepare two TLC developing chambers with your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • To Chamber B , add 0.5-1% triethylamine (TEA) by volume and mix well. Chamber A will be your control.

  • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude product on two separate TLC plates.

  • Develop one plate in Chamber A (neutral eluent) and the other in Chamber B (basic eluent).

  • Analysis: After developing and visualizing the plates, compare the results. If the plate from Chamber B shows a clean spot for your product with significantly fewer degradation products (streaking or new spots) compared to the plate from Chamber A, it strongly indicates that the acidity of the silica is the root cause of the decomposition.[6][7]

Q3: What immediate steps can I take to prevent decomposition during my next silica gel column?

A3: The most direct approach is to neutralize the acidic silica gel. This can be achieved in two primary ways:

Method 1: Using a Basic Additive in the Eluent This is the fastest and most common method. By adding a small amount of a volatile base, typically triethylamine (TEA), to your mobile phase, you effectively neutralize the acidic silanol groups.[4][6]

Detailed Protocol: Silica Gel Chromatography with Triethylamine

  • Determine Eluent System: First, identify an appropriate solvent system using the diagnostic TLC method described in Q2. Aim for a retention factor (Rf) of approximately 0.3-0.4 for your target compound in the TEA-containing system.[2]

  • Prepare Eluent: Prepare a sufficient volume of your chosen eluent. Add 0.5% to 1% triethylamine by volume to the entire batch of eluent.

  • Pack the Column: Dry or slurry pack your column with silica gel as you normally would, but use the TEA-containing eluent.

  • Equilibrate: Thoroughly flush the packed column with at least 3-5 column volumes of the TEA-containing eluent to ensure complete neutralization before loading your sample.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography as usual with the basic eluent.

  • Post-Purification: The TEA is volatile and will typically be removed along with your solvent during rotary evaporation.

Method 2: Preparing Water-Deactivated Silica Gel For some highly sensitive compounds, pre-deactivating the silica gel with water can be a gentler alternative to using an amine base. The water molecules preferentially interact with the active silanol sites, reducing their acidity.[1][8]

Detailed Protocol: Preparation of Water-Deactivated Silica Gel

  • Weigh Silica: Weigh the required amount of silica gel for your column into a flask that can be securely sealed.

  • Add Water: Add a specific percentage of deionized water by weight to the silica gel. A common starting point is 3-5% w/w. For example, for 100 g of silica, add 3-5 mL of water.

  • Mix Thoroughly: Seal the flask tightly and shake vigorously until all clumps are gone and the mixture is a free-flowing powder. This may take 15-20 minutes of intermittent shaking.

  • Equilibrate: Allow the sealed flask to stand for several hours (or overnight) to ensure uniform distribution of the water throughout the silica.

  • Pack and Run: Pack the column with the deactivated silica and run the chromatography as usual. Note that compounds may elute faster on deactivated silica, so you might need to use a less polar solvent system than with standard silica.

Deactivation Method Pros Cons Best For
Triethylamine Additive Fast, easy to implement, highly effective.Can sometimes alter elution order; TEA may be incompatible with certain functional groups.Most acid-sensitive compounds, especially basic or nitrogen-containing molecules.
Water Deactivation Gentle, avoids introducing a basic compound.Requires pre-planning and careful preparation; may reduce separation efficiency (resolution).Extremely sensitive compounds that are also base-sensitive; compounds prone to rearrangement.[9]
Q4: Are there alternative stationary phases I should consider if deactivated silica is still problematic?

A4: Yes, if your compound is exceptionally sensitive, switching to a different stationary phase is an excellent strategy.

Recommended Alternatives to Silica Gel

  • Neutral Alumina (Aluminum Oxide): Alumina is a polar adsorbent available in acidic, neutral, and basic grades. For your compound, neutral alumina (Brockmann I, deactivated to II or III) would be the ideal choice. It lacks the strong Brønsted acidity of silica and is very effective for purifying acid-sensitive molecules.[4][7][10] You will need to re-screen for an appropriate eluent system using neutral alumina TLC plates.

  • Florisil® (Magnesium Silicate): This is another polar adsorbent that is generally considered to be gentler than silica gel and can be a good option for sensitive compounds.[10]

  • Reverse-Phase Chromatography (C18-functionalized silica): In this technique, the stationary phase is non-polar (hydrocarbon chains bonded to silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol). Your compound, being moderately polar, is a good candidate for this method.[9][11] It offers a completely different selectivity and avoids the issue of surface acidity.

PurificationStrategy start Start: Compound is decomposing on silica gel diagnostic Perform Diagnostic TLC (with and without TEA) start->diagnostic is_acid_sensitive Is decomposition prevented by TEA? diagnostic->is_acid_sensitive deactivate_silica Option 1: Deactivate Silica is_acid_sensitive->deactivate_silica Yes other_issue Consider other instability (e.g., light, air sensitivity) is_acid_sensitive->other_issue No use_tea Add 1% TEA to eluent deactivate_silica->use_tea use_h2o Prepare Water-Deactivated Silica (3-5% w/w) deactivate_silica->use_h2o change_phase Option 2: Change Stationary Phase deactivate_silica->change_phase If still issues success Purification Successful use_tea->success use_h2o->success use_alumina Use Neutral Alumina change_phase->use_alumina use_rp Use Reverse-Phase (C18) change_phase->use_rp use_alumina->success use_rp->success

Caption: Decision workflow for purifying acid-sensitive compounds.

References

  • ResearchGate. (2019). Deactivation of silica gel? [Online] Available at: [Link]

  • University of Rochester. (n.d.). Chromatography: The Solid Phase. [Online] Available at: [Link]

  • Google Patents. (1983). US4414419A - Stabilization of aldehydes.
  • Google Patents. (1983). EP0096153A2 - Stabilization of aldehydes.
  • U.S. Environmental Protection Agency. (n.d.). Method 3630C: Silica Gel Cleanup. [Online] Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - Alternatives to Normal-Phase Silica Gel Chromatography. [Online] Available at: [Link] (Note: A more specific link from the search result was not available, linking to the main journal page).

  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. [Online] Available at: [Link]

  • ResearchGate. (2025). Are there alternatives for silica for column chromatography? [Online] Available at: [Link]

  • ResearchGate. (2019). Deactivation of silica gel? [Online] Available at: [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Online] Available at: [Link]

  • LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Online] Available at: [Link]

  • Reddit. (2017). Alternatives to silica gel or alternative method of purification? [Online] Available at: [Link]

  • Chromatography Forum. (2006). aldehydes by GC. [Online] Available at: [Link]

  • Al-Mustansiriyah University. (2025). Reactions of enol ethers Hydrolysis of enol ethers. [Online] Available at: [Link]

Sources

Technical Support Center: Optimization of Vilsmeier Formylation for Brominated Pyrans

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of brominated pyran systems. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this challenging transformation. The inherent electron-deficient nature of brominated pyrans requires a nuanced approach to achieve high yields and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol grounded in established chemical principles.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of brominated pyrans. Each problem is presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted brominated pyran, even after extended reaction times. What are the primary causes and how can I fix this?

A: This is the most frequent challenge and typically points to two core issues: the deactivating effect of the bromine substituent and the integrity of the Vilsmeier reagent.

  • Causality — The Deactivated Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] A bromine atom is an electron-withdrawing group, which deactivates the pyran ring, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent (a chloroiminium salt).[1] To overcome this activation energy barrier, more forcing conditions are often necessary compared to electron-rich substrates.[1]

  • Solution 1: Increase Reagent Stoichiometry: For deactivated substrates, a larger excess of the Vilsmeier reagent is often required to drive the reaction equilibrium towards the product.[1] Start by increasing the equivalents of both DMF and POCl₃. A typical starting point for challenging substrates is 3-5 equivalents of the pre-formed reagent.

  • Solution 2: Optimize Reaction Temperature: Temperature plays a critical role. While the Vilsmeier reagent is formed at low temperatures (0-10 °C), the formylation step may require heating.[3]

    • Begin by running the reaction at room temperature post-substrate addition.

    • If no conversion is observed, gradually increase the temperature in increments (e.g., to 40 °C, 60 °C, and then 80 °C), monitoring the reaction progress by TLC at each stage.[1] Be aware that excessive heat can lead to decomposition, so proceed cautiously.[1]

  • Causality — Inactive Vilsmeier Reagent: The Vilsmeier reagent is extremely sensitive to moisture.[4] Any water present in the reagents (DMF, POCl₃) or glassware will rapidly hydrolyze the reagent back to DMF and other byproducts, rendering it inactive for formylation.[4][5]

  • Solution 3: Ensure Strictly Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere (N₂ or Argon) or by oven-drying (>120 °C) for several hours and cooling in a desiccator.[5]

    • Reagents: Use freshly distilled or commercially available anhydrous DMF.[1] Ensure the POCl₃ is fresh and has been handled under anhydrous conditions.[1]

    • Procedure: Prepare the Vilsmeier reagent in situ and use it immediately for the best results.[4][5]

Issue 2: Formation of Multiple Products & Regioselectivity Problems

Q: My crude reaction mixture shows multiple spots on TLC, and I'm isolating isomers. Why is the formylation not selective, and how can I control the regioselectivity?

A: Regioselectivity in the formylation of substituted pyrans is a delicate balance between electronic directing effects and steric hindrance.

  • Causality — Electronic vs. Steric Effects: The pyran oxygen and the bromine substituent will direct the incoming electrophile to specific positions. However, the Vilsmeier reagent is sterically bulky. If the electronically favored position is sterically hindered, formylation may occur at a less hindered, but also less electronically activated, site.[6][7] This competition can lead to a mixture of regioisomers.

  • Solution 1: Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the one predicted by electronic effects. Running the reaction at 0 °C or even lower temperatures (e.g., -20 °C) can significantly enhance the selectivity for a single isomer.

  • Solution 2: Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[8] While DMF is often used as both a reagent and a solvent, you can perform the reaction in a different anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] This change can alter the solvation of the transition state and may favor one product over another.

  • Causality — Di-formylation: If the brominated pyran ring is still sufficiently activated, or if harsh conditions (high temperature, large excess of reagent) are used, a second formylation event can occur, leading to di-formylated byproducts.[5]

  • Solution 3: Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum excess required to achieve full conversion of the starting material. A good starting point is 1.5-2.0 equivalents. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.

Issue 3: Product Decomposition & Difficult Workup

Q: The reaction mixture turns dark brown or black upon heating, and I get a low yield of an impure product after workup. What's causing this degradation?

A: Darkening of the reaction mixture is a clear sign of decomposition.[1] This can be caused by excessive heat or improper workup procedures. The hydrolysis of the intermediate iminium salt is a critical and highly exothermic step.[9][10]

  • Causality — Thermal Decomposition: Electron-deficient aromatic systems can be susceptible to degradation or polymerization under strongly acidic and high-temperature conditions.[1]

  • Solution 1: Judicious Use of Heat: As mentioned previously, use the minimum temperature necessary to drive the reaction. If the mixture darkens upon heating to a certain temperature, repeat the reaction at a lower temperature for a longer duration.[1]

  • Causality — Harsh Workup: The workup step involves hydrolyzing the intermediate iminium salt to the final aldehyde. This is typically done by quenching the reaction mixture with an aqueous solution. If this is not done carefully, localized heat and pH spikes can decompose the product.[10]

  • Solution 2: Controlled Quenching:

    • Always cool the reaction mixture back down to 0 °C in an ice bath before quenching.[3]

    • Quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and water, rather than adding water to the reaction flask. This helps to dissipate the heat from the exothermic hydrolysis.[10]

    • After hydrolysis, the solution will be strongly acidic. Neutralize it slowly and with cooling (ice bath) using a saturated solution of a mild base like sodium bicarbonate or sodium carbonate until the pH is ~7-8.[5]

  • Causality — Emulsion Formation: During the extractive workup, emulsions can form, making phase separation difficult and leading to product loss.[5]

  • Solution 3: Breaking Emulsions: If an emulsion forms during extraction with a solvent like ethyl acetate or DCM, adding a small amount of brine (saturated aqueous NaCl solution) can help to break it by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed? The Vilsmeier reagent is a chloroiminium salt, with the chemical structure [(CH₃)₂N=CHCl]⁺Cl⁻.[11] It is the active electrophile in the reaction. It is generated in situ from the reaction of an amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[9][10][11] The reaction is exothermic and must be performed at low temperatures (0-5 °C) to ensure stability.[4]

Q2: Why must POCl₃ be added slowly to DMF at 0 °C? The reaction between DMF and POCl₃ to form the Vilsmeier reagent is highly exothermic.[4][10] Adding the POCl₃ too quickly can cause a rapid temperature increase, leading to the decomposition of the reagent and potentially creating a thermal runaway situation.[4] Slow, dropwise addition at 0 °C ensures controlled formation of the active reagent.[3]

Q3: Can I use other acid chlorides besides POCl₃? Yes, other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can be used to generate Vilsmeier-type reagents.[12] However, POCl₃ is the most common and generally gives the cleanest results for formylation.[12] The choice of activating reagent can sometimes influence the outcome, especially with sensitive substrates.

Q4: My brominated pyran is a solid with low solubility. How can I effectively run the reaction? If your substrate has poor solubility in DMF, you can use an anhydrous co-solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or acetonitrile. Prepare the Vilsmeier reagent in a minimal amount of DMF, then add the co-solvent. Dissolve your substrate in the same co-solvent and add it dropwise to the reagent mixture.[3]

Q5: How do I properly monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any byproducts. The product aldehyde will typically have a different polarity than the starting pyran. Staining with an agent like potassium permanganate can help visualize the spots if they are not UV-active.

Visualizing the Process

Vilsmeier-Haack Reaction Mechanism

The diagram below outlines the key steps: (1) Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃, (2) Electrophilic attack by the brominated pyran, and (3) Hydrolysis of the iminium salt intermediate to yield the final aldehyde product.

Vilsmeier_Mechanism DMF DMF + POCl₃ Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Reagent  Formation (0 °C) Attack Electrophilic Attack Reagent->Attack Substrate Brominated Pyran Substrate->Attack Intermediate Iminium Salt Intermediate Attack->Intermediate  Forms C-C bond Hydrolysis Workup (H₂O) Intermediate->Hydrolysis Product Formylated Brominated Pyran Hydrolysis->Product  Forms C=O bond

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with your reaction.

Troubleshooting_Workflow Start Low Yield or Complex Mixture CheckTLC Analyze TLC/LC-MS: What is present? Start->CheckTLC SM_Present High % of Starting Material (SM) CheckTLC->SM_Present  Mainly SM Multi_Prod Multiple Products CheckTLC->Multi_Prod  SM + Products Decomp Baseline/Smearing (Decomposition) CheckTLC->Decomp  Dark solution Sol_SM1 Cause: Inactive Reagent Solution: Use anhydrous reagents & glassware. SM_Present->Sol_SM1 Sol_SM2 Cause: Deactivated Substrate Solution: Increase temp. &/or reagent excess. SM_Present->Sol_SM2 Sol_Multi1 Cause: Poor Regioselectivity Solution: Lower reaction temp. Change solvent. Multi_Prod->Sol_Multi1 Sol_Multi2 Cause: Di-formylation Solution: Reduce reagent stoichiometry. Multi_Prod->Sol_Multi2 Sol_Decomp1 Cause: Temp too high Solution: Run at lower temp for longer time. Decomp->Sol_Decomp1 Sol_Decomp2 Cause: Harsh Workup Solution: Quench slowly onto crushed ice. Decomp->Sol_Decomp2

Caption: A decision tree for troubleshooting low-yield reactions.

Data Summary Table: Parameter Optimization

This table summarizes the effect of key reaction parameters on the formylation of deactivated pyran systems.

ParameterRecommended RangeEffect on YieldPotential Issues & Considerations
Vilsmeier Reagent Stoichiometry 1.5 - 5.0 eq.Increasing excess can drive the reaction to completion for deactivated substrates.A large excess can lead to di-formylation and more complex purification.[5]
Reaction Temperature 0 °C to 100 °CHigher temperatures increase the reaction rate and can overcome the activation barrier.[1]Can lead to decomposition and reduced regioselectivity.[1] Monitor closely.
Reaction Time 2 - 24 hoursMust be optimized empirically by monitoring via TLC.Prolonged times, especially at high temperatures, can cause product degradation.
Solvent DMF, DCM, DCECan affect substrate solubility and reaction regioselectivity.[8]Must be strictly anhydrous. DMF is both reagent and solvent.
Workup pH 7 - 8Ensures the product is in a neutral form for efficient extraction.Neutralization is exothermic; must be done slowly with cooling to prevent product decomposition.[5]

Standard Experimental Protocol

This protocol provides a robust starting point for the formylation of a generic brominated pyran. Note: All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Reagent Preparation (Vilsmeier Reagent Formation)
  • Set up a three-necked, round-bottom flask (appropriately sized for the reaction scale) equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Ensure all glassware is flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen.[5]

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents relative to the substrate).

  • Cool the flask to 0 °C using an ice-water bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel to the cooled DMF. Crucially, maintain the internal temperature below 10 °C throughout the addition. [3]

  • Once the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of the Vilsmeier reagent as a pale yellow or colorless solution/slurry should be observed.[3]

Formylation Reaction
  • Dissolve the brominated pyran substrate (1.0 equivalent) in a minimal amount of anhydrous DMF (or DCM if solubility is an issue).

  • Slowly add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC every 1-2 hours.

  • If no significant conversion is observed after 4-6 hours, gradually heat the reaction mixture to 50-60 °C and continue to monitor.

Work-up and Purification
  • Once TLC indicates consumption of the starting material, cool the reaction mixture back to 0 °C in an ice bath.

  • Prepare a separate beaker containing a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice slurry. This hydrolysis step is exothermic.[10]

  • Stir the resulting aqueous solution for 30 minutes.

  • Slowly add a saturated aqueous solution of sodium bicarbonate with stirring and external cooling until the pH of the mixture is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3 x volume of aqueous layer).[10]

  • Combine the organic layers, wash with water, and then with brine to remove residual DMF and salts.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure formylated brominated pyran.[3]

References

  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem.
  • Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting - Benchchem.
  • Vilsmeier reagent - Grok.
  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier reagent stability and storage conditions - Benchchem.
  • The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Physical and chemical properties of Vilsmeier's reagent - Benchchem.
  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles - ScienceDirect. Available at: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. Available at: [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF - Turkish Journal of Chemistry. Available at: [Link]

  • Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction) - Benchchem.

Sources

Purification methods for unstable bromo-pyran aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Unstable Bromo-Pyran Aldehydes

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and handling of highly sensitive halogenated oxygen-heterocycles.

Core Challenges: The Causality of Degradation

Bromo-pyran aldehydes are highly versatile but notoriously sensitive intermediates used extensively in natural product synthesis and drug discovery[1][2]. The structural convergence of a halogen (bromine), an oxygen-containing heterocycle (pyran), and a reactive carbonyl (aldehyde) creates a perfect storm of instability.

Understanding the mechanism of degradation is critical to preventing it:

  • Acid Sensitivity: The pyran ring, particularly if unsaturated (e.g., dihydropyrans), is highly susceptible to acid-catalyzed ring-opening or aromatization[2]. Standard silica gel contains acidic silanol groups (

    
    ) that act as heterogeneous catalysts for these degradation pathways.
    
  • Dehydrohalogenation: The bromo substituent, especially when positioned alpha or beta to the aldehyde or on the pyran ring, is prone to elimination (loss of HBr) to form conjugated systems. This is accelerated by active stationary phases during chromatography.

  • Aldehyde Reactivity: The unhindered aldehyde easily undergoes oxidation to the corresponding carboxylic acid, or acetalization/polymerization when concentrated on active surfaces.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My bromo-pyran aldehyde completely decomposes or epimerizes on standard silica gel. How can I prevent this? A1: The acidic nature of standard silica gel catalyzes both the elimination of the bromo group and the degradation of the pyran ring[3]. To prevent this, you must neutralize the active silanol sites. The most effective method is using triethylamine-deactivated silica gel . By pre-flushing the column with a solvent system containing 1-2% triethylamine (


), the amine binds to the acidic protons, rendering the stationary phase mildly basic/neutral[3].
Crucial Insight: Ensure you flush the column with your pure eluent prior to loading to remove excess unbound 

, which could otherwise act as a nucleophile and displace your labile bromo group.

Q2: Is there a chromatography-free method to isolate my unstable aldehyde from a complex reaction mixture? A2: Yes. The Sodium Bisulfite Adduct Purification is the gold standard for highly sensitive aldehydes that cannot survive chromatography[4][5]. Aldehydes react reversibly with aqueous sodium bisulfite (


) to form a water-soluble 

-hydroxysulfonic acid adduct[4]. Because the adduct is charged, it partitions entirely into the aqueous phase, allowing you to wash away organic impurities, unreacted brominating agents, and non-aldehydic byproducts[5]. The pure aldehyde is then regenerated by mild base hydrolysis.

Q3: My compound degrades during rotary evaporation, even after a successful purification. What is happening? A3: Bromo-pyran aldehydes are thermally labile and can undergo auto-catalytic degradation as concentration increases. When evaporating solvents, keep the water bath strictly below 25°C. Avoid complete dryness; instead, concentrate the product to a minimal volume, dilute it with a non-polar solvent (like hexanes or benzene), and store it immediately at -20°C under an inert argon atmosphere.

Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Self-Validating Step: Run a 2D-TLC of your crude mixture. If the aldehyde spot streaks or changes


 in the second dimension, standard silica is degrading it, confirming the absolute need for deactivation.
  • Preparation: Prepare your desired mobile phase (e.g., Hexanes/EtOAc). Prepare a deactivation solution by adding 1-2% (v/v) Triethylamine (

    
    ) to this mobile phase[3].
    
  • Packing: Slurry-pack the chromatography column using the

    
    -spiked solvent.
    
  • Flushing: Flush the packed column with 2-3 column volumes (CV) of the

    
    -spiked solvent to ensure complete neutralization of silanol groups.
    
  • Equilibration: Flush the column with 2 CV of your standard mobile phase (without

    
    ) to remove unbound amine.
    
  • Loading & Elution: Load the crude bromo-pyran aldehyde and elute rapidly (flash chromatography). Monitor fractions via TLC.

  • Concentration: Pool product fractions and concentrate under reduced pressure at

    
    .
    
Protocol B: Sodium Bisulfite Adduct Purification

Self-Validating Step: The formation of a white precipitate or a clear phase separation where the aldehyde disappears from the organic TLC confirms successful adduct formation.

  • Adduct Formation: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Add an excess of freshly prepared, saturated aqueous sodium bisulfite (

    
    ) solution[5].
    
  • Agitation: Vigorously stir the biphasic mixture at room temperature for 2-4 hours. The aldehyde will convert to the water-soluble

    
    -hydroxysulfonic acid adduct[4].
    
  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (containing the product). Wash the organic layer twice with small portions of water and combine the aqueous phases. Discard the organic layer containing impurities[5].

  • Regeneration: Cool the combined aqueous layer to 0°C. Slowly add saturated aqueous sodium bicarbonate (

    
    ) or 10% 
    
    
    
    until the pH reaches ~7.5-8.0 to liberate the free aldehyde[5].
  • Extraction: Immediately extract the regenerated bromo-pyran aldehyde into cold diethyl ether. Dry over anhydrous

    
    , filter, and concentrate at 
    
    
    
    .

Data Presentation: Method Comparison

Purification MethodMechanism of ActionAdvantagesLimitationsTypical Yield Recovery
Bisulfite Adduct Reversible formation of water-soluble

-hydroxysulfonic acid[4].
Chromatography-free; completely removes non-carbonyl impurities[5].Unsuitable for sterically hindered aldehydes; requires aqueous workup.70 - 85%
Deact. Silica Gel

neutralizes acidic silanol sites, preventing degradation[3].
High resolution; rapid isolation; scalable.Trace

may remain; slight risk of on-column dehydrohalogenation.
65 - 90%
Florisil / Alumina Mildly basic/neutral stationary phase.Avoids silica acidity entirely.Lower resolution power compared to silica gel.50 - 75%
Acetal Protection Reversible protection of aldehyde as a dimethyl acetal.Highly stable intermediate for long-term storage.Adds two synthetic steps (protection/deprotection).60 - 80% (over 2 steps)

Purification Workflow Visualization

G Start Crude Bromo-Pyran Aldehyde Mixture Decision1 Highly acid-sensitive or prone to dehydrohalogenation? Start->Decision1 Bisulfite Bisulfite Adduct Purification (Aqueous) Decision1->Bisulfite Yes Decision2 Stable enough for rapid chromatography? Decision1->Decision2 No Pure Pure Bromo-Pyran Aldehyde Bisulfite->Pure Base Hydrolysis DeactSilica Deactivated Silica Gel (Et3N buffered) Decision2->DeactSilica Yes Derivatization Reversible Derivatization (e.g., Acetal Protection) Decision2->Derivatization No DeactSilica->Pure Cold Evaporation Derivatization->Pure Deprotection

Decision tree for selecting the optimal purification route for unstable bromo-pyran aldehydes.

References

  • Source: wikipedia.
  • 2-Methyl-3-phenylpropanal.
  • Source: harvard.
  • Source: benchchem.
  • Source: nih.

Sources

Technical Support Center: Regioselective Functionalization of 5,6-Dihydro-2H-pyrans

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and medicinal chemists working with 5,6-dihydro-2H-pyrans (including glycals). It prioritizes mechanistic causality and actionable troubleshooting.

Topic: Controlling Regioselectivity in Functionalization Ticket ID: DHP-REGIO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The 5,6-dihydro-2H-pyran scaffold is an electron-rich cyclic enol ether. Its reactivity is dominated by the polarization of the C=C double bond, where the oxygen atom donates electron density into the ring, rendering the C3 position nucleophilic and the C2 position electrophilic (in oxocarbenium forms) or susceptible to radical attack.

Common Regioselectivity Failure Points:

  • Electrophilic Addition: Mixture of C2/C3 regioisomers due to competing steric vs. electronic control.

  • Hydroformylation: Difficulty achieving high linear (C2) vs. branched (C3) selectivity.

  • Pd-Catalyzed Coupling: Competition between Heck-type arylation (C2) and Ferrier-II allylic substitution (C1).

Module 1: Electrophilic Functionalization (Halogenation, Epoxidation)

Troubleshooting Guide: Controlling the Site of Attack

Issue: "I am getting a mixture of regioisomers when adding electrophiles (X+) to my dihydropyran."

Diagnostic & Solution Protocol:

SymptomRoot CauseCorrective Action
Low C2 Selectivity (Radical) Radical additions to glycals are sensitive to conformation. The intermediate radical at C2 is stabilized by the adjacent oxygen lone pair, but sterics at C3/C4 interfere.Switch to Ionic Conditions: Use low temperature (-78°C) and polar solvents (DCM/MeOH) to favor halonium ion formation over radical pathways.
Wrong Diastereomer (Epoxidation) Directing group failure.

-CPBA attacks from the less hindered face (anti to C3-substituent), while metal-catalyzed oxidations can be directed by hydroxyls.
Leverage H-Bonding: If a C3-OH is present, use it to direct the incoming electrophile syn via H-bonding (e.g., using Vanadyl acetylacetonate). If anti is desired, protect the OH as an ester or silyl ether.
C2-Addition vs. C1-Substitution Competition between addition across the double bond and allylic substitution (Ferrier).Remove Lewis Acids: Ensure reaction media is strictly buffered. Lewis acids trigger the loss of the C3-leaving group (Ferrier), destroying the double bond regiochemistry.
FAQ: Epoxidation Stereocontrol

Q: How do I ensure syn-epoxidation relative to the C3-substituent? A: Standard peracids (e.g.,


-CPBA) typically yield the anti-epoxide due to steric repulsion. To achieve syn-selectivity, you must utilize the "Henbest Effect" where a free hydroxyl group at C3 directs the oxidant.
  • Protocol: Use

    
     (1 mol%) with 
    
    
    
    -BuOOH in benzene or toluene. The metal coordinates to the allylic alcohol, delivering the oxygen to the same face.

Module 2: Metal-Catalyzed Cross-Couplings (Heck & Ferrier-II)

The Regioselectivity Bifurcation

In Pd-catalyzed reactions, dihydropyrans face a critical divergence path. The outcome depends on whether the C3 position holds a leaving group (LG).

Visualizing the Pathway (Graphviz):

Pd_Selectivity Start Substrate: 5,6-dihydro-2H-pyran CheckLG Is there a Leaving Group (OAc, OBz) at C3? Start->CheckLG NoLG No LG (Simple Enol Ether) CheckLG->NoLG No YesLG Yes (Glycal Derivative) CheckLG->YesLG Yes HeckCycle Heck Cycle Entry NoLG->HeckCycle MigIns Migratory Insertion HeckCycle->MigIns C2_Pd C2-Pd / C3-R Intermediate (Electronic Control) MigIns->C2_Pd Regioselective Step Elim Beta-Hydride Elimination C2_Pd->Elim Prod_Heck Product: C2-Arylated Dihydropyran Elim->Prod_Heck TsujiTrost Pd(0) Allylic Ionization YesLG->TsujiTrost PiAllyl Pi-Allyl Pd Complex TsujiTrost->PiAllyl NuAttack Nucleophilic Attack at C1 PiAllyl->NuAttack Prod_Ferrier Product: C1-Functionalized 2,3-Unsaturated Glycoside NuAttack->Prod_Ferrier

Caption: Decision matrix for Pd-catalyzed functionalization. Presence of a C3 leaving group diverts the pathway from Heck arylation (C2) to Ferrier-II type allylic substitution (C1).

Troubleshooting Heck Arylation (No C3-LG)

Issue: "I want to arylate the double bond, but I'm getting low yields or ring opening."

Technical Insight: Electron-rich enol ethers (like dihydropyrans) favor arylation at the C2 position (alpha to oxygen) because the oxocarbenium resonance structure stabilizes the positive charge development during migratory insertion. However,


-hydride elimination can be reversible, leading to double bond migration.

Optimization Protocol:

  • Catalyst: Use electron-rich, bulky phosphines (e.g.,

    
    ) or bidentate ligands (dppp) to stabilize the Pd(0) species and prevent Pd-black formation.
    
  • Base: Use mild bases like

    
     or 
    
    
    
    (if toxicity permits) to accelerate the halide abstraction and prevent double bond migration. Silver salts act as halide scavengers, promoting the cationic Pd pathway which is more regioselective for C2.
  • Solvent: DMF or CH3CN.

Module 3: Hydroformylation (The C2 vs. C3 Battle)

Mechanism & Control

Hydroformylation adds a formyl group (CHO) and a hydrogen across the double bond.

  • C2-Formyl (Branched): Generally favored by the electronic bias of the enol ether.

  • C3-Formyl (Linear): Favored by steric bulk of the catalyst.

Data Table: Ligand Effects on Regioselectivity

Target: Hydroformylation of 3,4-di-O-acetyl-D-glucal

Ligand ClassExample LigandBite Angle (

)
Selectivity (C2:C3)Notes
Monodentate Phosphine

N/A~60:40Poor selectivity; rapid equilibrium.
Bulky Phosphite

N/A>90:10 (C2)Steric bulk forces the hydride to the less hindered C3, placing CHO at C2.
Wide Bite-Angle Bidentate Xantphos111°10:90 (C3)Inversion of Selectivity. Large bite angle favors linear (C3) product to relieve steric strain in the transition state.
Protocol: High C2-Selectivity Hydroformylation

Reagents:


 (1 mol%), Biphephos (2 mol%).
Conditions:  10 bar Syngas (

1:1), 60°C, Toluene. Step-by-Step:
  • In a glovebox, mix Rh precursor and ligand in toluene. Stir for 30 mins to form the active catalyst species.

  • Add the dihydropyran substrate.

  • Transfer to a high-pressure autoclave.

  • Purge 3x with Syngas. Pressurize to 10 bar.

  • Heat to 60°C. Note: Higher temperatures (>80°C) increase isomerization and lower regioselectivity.

  • Monitor by IR (disappearance of C=C stretch).

Module 4: The Ferrier Rearrangement (Type I)

The "Regioselectivity" of Rearrangement

In the Ferrier rearrangement, the regiochemistry is fixed by the mechanism: Nucleophile attacks C1, Double Bond migrates to C2-C3. The user's challenge is usually Stereoselectivity (


 vs 

) and preventing decomposition.

Issue: "My nucleophile is attacking C2 instead of C1, or I'm getting hydration products." Root Cause: The Lewis Acid is too strong or wet, causing protonation of the double bond (hydration) rather than ionization of the C3-acetate.

Corrective Protocol:

  • Catalyst Switch: Move from

    
     (harsh) to Lanthanide Triflates  (
    
    
    
    ,
    
    
    ) or Indium(III) Chloride (
    
    
    ). These are water-tolerant and highly selective for the allylic rearrangement.
  • Solvent: Use Acetonitrile (participates to stabilize the intermediate) or DCM.

  • Loading: 1-5 mol% is usually sufficient.

References

  • Regioselectivity in Palladium-Catalyzed Arylation: Bheeter, C. B., Chen, L., Soulé, J.-F., & Doucet, H. (2016).[1][2][3] Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(7), 2005–2049.[2] (Note: While focused on 5-membered rings, this review establishes the fundamental electronic vs. steric control mechanisms applicable to enol ethers).

  • Hydroformylation Mechanisms: Breit, B., & Seiche, W. (2001). Recent advances in neutral and cationic rhodium-catalyzed hydroformylation of alkenes. Synthesis, 2001(1), 1–36.

  • Ferrier Rearrangement Updates: Gomez, A. M., & Lopez, J. C. (2016).[4] Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry, 42, 1-30.

  • Cobalt-Catalyzed Hydromethylation (New Methodology): Zhang, D., et al. (2024). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. JACS Au.

Sources

Storage conditions to prevent polymerization of pyran-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyran-3-carbaldehydes and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile chemical intermediates. Pyran-3-carbaldehydes, particularly those with a dihydropyran structure, are highly reactive and prone to degradation, which can compromise experimental outcomes. This resource provides in-depth, experience-driven answers to common challenges, focusing on the prevention of polymerization through proper storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I observed a precipitate or gel-like substance in my pyran-3-carbaldehyde sample. What is happening?

Answer: You are most likely observing polymerization. Pyran-3-carbaldehydes, especially unsaturated variants like 5,6-dihydro-2H-pyran-3-carbaldehyde, are susceptible to polymerization.[1] This process involves individual monomer units linking together to form long chains or complex networks, resulting in the formation of insoluble solids or gels. The high reactivity of both the aldehyde group and the enol ether within the pyran ring drives this instability.[2]

The primary mechanism is acid-catalyzed polymerization.[3][4] The enol ether functionality in the dihydropyran ring is highly sensitive to trace amounts of acid.[2][5][6] Protonation of the ether oxygen or the double bond initiates a chain reaction, leading to ring-opening and subsequent polymerization.[3][4][7] Additionally, aldehydes themselves can undergo polymerization, especially in the presence of acid or metal catalysts.[8][9]

Question 2: What are the definitive storage conditions to prevent the polymerization of pyran-3-carbaldehydes?

Answer: Preventing polymerization requires strict control over the storage environment to exclude initiators like acid, air, and light. The following conditions are crucial for maintaining the stability and purity of your compound.

Table 1: Recommended Storage Conditions for Pyran-3-Carbaldehydes
ParameterRecommendationRationale & Expert Insight
Temperature -20°C in a non-frost-free freezer. Lower temperatures significantly reduce the rate of all chemical reactions, including polymerization. A standard laboratory freezer is sufficient. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]
Atmosphere Inert Gas Blanket (Argon or Nitrogen). Both the enol ether and the aldehyde functional groups are sensitive to oxidation.[1][8] Dihydropyrans can form explosive peroxides when exposed to air and light.[3] An inert atmosphere displaces oxygen and moisture, critically inhibiting these degradation pathways. Always store under an inert gas.[8][10]
Container Amber glass vial with a PTFE-lined cap. Amber glass protects the compound from light, which can catalyze the formation of peroxides and other radical species.[3] A Polytetrafluoroethylene (PTFE)-lined cap provides an excellent, inert seal against atmospheric moisture and oxygen.
Acid Scavenging Store over a small amount of solid Potassium Carbonate (K₂CO₃). This is the most critical, field-proven step. Trace acidic impurities on glassware or from the atmosphere can initiate rapid polymerization.[3] Adding a small amount of anhydrous potassium carbonate (a mild, solid base) neutralizes these acidic traces without interfering with most future reactions.[3]
Purity Use high-purity, freshly distilled, or newly purchased material. Impurities from synthesis or previous degradation can act as catalysts for polymerization. If purity is uncertain, purification by distillation before storage is recommended.
Question 3: My compound has already polymerized. Is there any way to reverse it and recover the monomer?

Answer: In some cases, yes. The polymers formed from aldehydes, known as polyacetals, can often be depolymerized back to the monomer through thermal or chemical means.[11][12][13] This process, often called "cracking," breaks the polymer chains.

Experimental Protocol: Thermal Depolymerization of Polymerized Pyran-3-Carbaldehyde

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is meticulously dried.

  • Material Preparation: Place the solid or gelled polymer into the distillation flask.

  • Heating: Gently heat the flask under reduced pressure. The target temperature will depend on the specific polymer but is often above 150°C.[11]

  • Collection: The monomeric pyran-3-carbaldehyde will distill and can be collected in a receiving flask cooled in an ice bath.

  • Stabilization: Immediately add a small amount of anhydrous potassium carbonate to the freshly distilled monomer to prevent repolymerization.

  • Storage: Transfer the purified, stabilized monomer to an appropriate container under an inert atmosphere and store at -20°C as described in Question 2.

This recovery method is often effective but may result in some loss of material. The success depends on the nature and extent of the polymerization.[14]

Question 4: What are the best practices for handling pyran-3-carbaldehydes during an experiment to avoid issues?

Answer: Proper handling is as crucial as proper storage. The goal is to minimize exposure to air, moisture, and acid during the experimental workflow.

  • Work Under Inert Atmosphere: Whenever possible, handle the compound in a glovebox or under a stream of argon or nitrogen.[10]

  • Use Dry Glassware and Solvents: Moisture can hydrolyze the enol ether or introduce acidic impurities.[3] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Use Syringe Techniques: For transferring the liquid, use dry syringes and needles to pierce the septum of the storage vial. This prevents opening the vial to the atmosphere.

  • Neutralize Acidic Reagents: If your reaction involves acidic reagents, consider adding them last or at low temperatures to control the reaction and minimize polymerization of the starting material.

  • Mind the Temperature: Keep the compound cool (e.g., in an ice bath) when not actively being used in a reaction.

Diagram: Troubleshooting Workflow for Suspected Polymerization

This diagram outlines the decision-making process when you encounter a suspect sample of pyran-3-carbaldehyde.

G cluster_0 Initial Observation cluster_1 Verification cluster_2 Action observe Sample appears cloudy, viscous, or contains solid qc_check Perform QC Check (e.g., ¹H NMR) observe->qc_check Suspect Polymerization is_polymer Polymerization Confirmed? (Broad peaks, loss of aldehyde proton) qc_check->is_polymer depolymerize Attempt Thermal Depolymerization is_polymer->depolymerize Yes discard Discard and Procure Fresh Material is_polymer->discard No (Impure but usable) Proceed with caution depolymerize->discard Fails or not feasible

Caption: Decision tree for handling suspected pyran-3-carbaldehyde polymerization.

Question 5: How does the structure of pyran-3-carbaldehyde contribute to its instability?

Answer: The instability arises from the combination of two reactive functional groups within one molecule: an enol ether and an aldehyde .

  • Enol Ether: The carbon-carbon double bond adjacent to the ether oxygen is electron-rich.[2] This makes it highly susceptible to attack by electrophiles, particularly protons (H⁺) from acids. This initial attack is the key step that triggers the polymerization cascade.[4][5]

  • Aldehyde Group: Aldehydes themselves are reactive. They can be oxidized to carboxylic acids, or they can participate in aldol-type condensation and polymerization reactions, which are often catalyzed by acids or bases.[8][9]

The proximity of these two groups in one molecule creates a system that is inherently prone to degradation through multiple pathways.

Diagram: Acid-Catalyzed Polymerization Mechanism

This diagram illustrates the initiation and propagation steps of polymerization triggered by a trace amount of acid.

G cluster_initiation Initiation cluster_propagation Propagation Monomer Pyran-3-carbaldehyde Monomer Protonated Protonated Intermediate (Reactive Cation) Monomer->Protonated Acid Catalysis Proton H⁺ (Trace Acid) Proton->Monomer AnotherMonomer Another Monomer Molecule Protonated->AnotherMonomer Attacks Next Monomer Dimer Dimer Cation AnotherMonomer->Dimer Polymer Growing Polymer Chain... Dimer->Polymer Chain Reaction

Caption: Simplified mechanism of acid-catalyzed polymerization of pyran-3-carbaldehydes.

References

  • BenchChem. (n.d.). safe handling and storage of dihydropyran compounds.
  • BenchChem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
  • Seo, E., Bielinski, M., & LaPointe, A. M. (2021). Poly(alkyl aldehyde)s: A new class of closed-loop recyclable plastics. Science.
  • BenchChem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran CAS#: 110-87-2.
  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • Sigma-Aldrich. (n.d.). Tetrahydro-pyran-3-carbaldehyde | 77342-93-9.
  • Capot Chemical Co., Ltd. (n.d.). Specifications of Tetrahydro-pyran-3-carbaldehyde.
  • Gati, R., & Hong, M. (2022). Emerging Trends in the Chemistry of End-to-End Depolymerization. Polymer Chemistry.
  • Zhang, Y., & Chen, E. Y.-X. (2024). Design of depolymerizable polymers toward a circular economy. Chemical Society Reviews.
  • Laskar, D. D., & Liptak, M. D. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
  • PubChem. (n.d.). 5,6-Dihydro-2H-pyran-3-carbaldehyde.
  • Semantic Scholar. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
  • Wikipedia. (n.d.). Enol ether.
  • Vogl, O. (n.d.). Addition Polymers of Aldehydes. Polymer Preprints, Division of Polymer Chemistry, American Chemical Society.
  • ACS Symposium Series. (2025). Introduction to Polymerization and Depolymerization.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.

Sources

Technical Support Center: Minimizing Debromination in Metal-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the minimization of debromination side reactions in metal-catalyzed couplings.

Status: Operational Topic: Hydrodebromination & Chemoselectivity Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Interface

Start Here. Before altering your reaction parameters, identify the specific mode of failure using the logic tree below. Debromination is not a single phenomenon; it is a symptom of competing catalytic cycles.

Debromination_Diagnostics Start Identify Byproduct Mass (LCMS/GCMS) CheckMass1 Mass = [Substrate - Br + H]? Start->CheckMass1 HydroDeBr DIAGNOSIS: Hydrodebromination (The 'Hydride' Pathway) CheckMass1->HydroDeBr Yes CheckMass2 Mass = [Substrate - Cl + Nucleophile]? CheckMass1->CheckMass2 No ChemoFail DIAGNOSIS: Loss of Chemoselectivity (Over-active Catalyst) CheckMass2->ChemoFail Yes CheckMass3 Mass = [Substrate x 2]? CheckMass2->CheckMass3 No HomoCoup DIAGNOSIS: Homocoupling (Disproportionation) CheckMass3->HomoCoup Yes

Figure 1: Diagnostic Logic Tree. Use this flow to distinguish between hydride transfer (hydrodebromination), poor selectivity, and homocoupling.

The Mechanics of Failure: The "Hydride Route"

To fix hydrodebromination, you must understand how the hydrogen atom replaces the bromine. It is rarely a random event; it is a specific, catalyzed pathway competing with your cross-coupling.

The Mechanism

In a standard Suzuki or Buchwald-Hartwig coupling, the catalytic cycle should proceed: Oxidative Addition


 Transmetallation 

Reductive Elimination
.

When hydrodebromination occurs, a "Parasitic Hydride Cycle" intercepts the intermediate:

  • Oxidative Addition: Pd(0) inserts into Ar-Br to form

    
    .
    
  • Hydride Source Interception: Instead of transmetallating with the boronic acid (or amine), the palladium complex reacts with a hydride source (often the solvent or base).

  • 
    -Hydride Elimination:  If an alkoxide (from an alcohol solvent or base) coordinates to the Pd, it undergoes 
    
    
    
    -hydride elimination, ejecting a ketone/aldehyde and leaving a Pd-Hydride species.[1]
  • Reductive Elimination: The Ar-Pd-H species collapses, releasing Ar-H (the debrominated byproduct) and regenerating Pd(0).[2]

Hydride_Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet Boronic Acid/Base Alkoxide Alkoxide Coordination (Ar-Pd-OCHR2) OxAdd->Alkoxide Alcohol Solvent or Alkoxide Base Product Desired Product (Ar-Nu) TransMet->Product Product->Pd0 BetaElim β-Hydride Elimination Alkoxide->BetaElim PdHydride Pd-Hydride Species (Ar-Pd-H) BetaElim->PdHydride - Ketone Waste Debrominated Waste (Ar-H) PdHydride->Waste Waste->Pd0

Figure 2: The Parasitic Hydride Cycle. Red arrows indicate the deviation from the productive cycle caused by protic solvents or incompatible bases.

Troubleshooting Scenarios (Q&A)

Scenario A: "I see significant Ar-H formation."

Root Cause: Your reaction environment is acting as a hydride donor.[3][4] The Fix: Eliminate the hydride source.

Q: I am using Isopropanol (IPA) or Ethanol as a co-solvent. Is this a problem? A: Yes. Secondary alcohols like isopropanol are excellent hydride donors. Under basic conditions, they form isopropoxides, which coordinate to Palladium and rapidly undergo


-hydride elimination to form acetone and Pd-H.
  • Action: Switch to aprotic solvents (Toluene, THF, Dioxane).[5] If you must use an alcohol for solubility, use t-Amyl alcohol or tert-Butanol , which lack

    
    -hydrogens and cannot donate a hydride [1].
    

Q: I am using Sodium t-Butoxide (NaOtBu) or Ethoxide. Should I switch? A: Strong alkoxide bases can promote debromination.[3] While t-Butoxide cannot


-eliminate, it is strong enough to deprotonate other species that might.
  • Action: Switch to inorganic bases like

    
      (Potassium Phosphate) or 
    
    
    
    (Cesium Carbonate). These are weaker bases that do not act as reducing agents [2].
Scenario B: "I have a Cl and a Br. The Cl reacted, or both reacted."

Root Cause: Loss of chemoselectivity due to "Over-active" catalysis. The Fix: Tune the catalyst to discriminate between bond strengths (C-Br: ~68 kcal/mol vs C-Cl: ~81 kcal/mol).

Q: I used XPhos or a similar Buchwald G3 precatalyst, and my Chloride reacted. A: Bulky, electron-rich ligands (like XPhos, t-BuXPhos) are designed to activate difficult substrates, including aryl chlorides. They lower the activation energy so much that the discrimination between Br and Cl vanishes.

  • Action: "Downgrade" your ligand. Use

    
      (Triphenylphosphine) or dppf . These standard ligands will readily insert into C-Br bonds but struggle with C-Cl bonds at moderate temperatures [3].
    

Q: Does temperature affect this selectivity? A: Absolutely. High temperatures provide enough energy to overcome the higher activation barrier of the C-Cl bond.

  • Action: Lower the temperature to 40–60°C. Oxidative addition into Ar-Br is fast; Ar-Cl is slow. By lowering the heat, you kinetically favor the bromide.

Optimized Protocol: The "Safe-Mode" Suzuki Coupling

This protocol is designed specifically for substrates prone to debromination (e.g., electron-deficient heterocycles like bromo-pyridines or bromo-imidazoles).

Principle: Use an anhydrous, aprotic system with a mild inorganic base to starve the reaction of hydride sources.

Materials
  • Substrate: 1.0 equiv Aryl Bromide

  • Partner: 1.2–1.5 equiv Boronic Acid/Pinacol Ester

  • Catalyst: 1–3 mol%

    
     or 
    
    
    
    • Note: Avoid Pd/C or Pd-black, which are notorious for hydrogenation/dehalogenation.

  • Base: 2.0 equiv

    
     (finely ground, anhydrous)
    
  • Solvent: Toluene (anhydrous) or Toluene/Water (10:1 if base solubility is critical, but strictly limit water).

Step-by-Step Procedure
  • Deoxygenate: Debromination is often exacerbated by long reaction times caused by oxygen poisoning. Sparge all solvents with Argon/Nitrogen for 15 minutes.

  • Assembly: In a glovebox or under active Argon flow, combine Aryl Bromide, Boronic Acid, Base, and Catalyst.

  • Solvation: Add Toluene. (Do not use Ethanol or Isopropanol).

  • Thermal Control: Heat to 60°C initially. Monitor by LCMS after 1 hour.

    • Why? If conversion is occurring, keep it cool. Only ramp to 80–100°C if starting material remains and no byproduct is forming.

  • Workup: Cool to RT. Filter through Celite.

Reference Data: Solvent & Ligand Risk Profile

Table 1: Solvent Risk for Hydrodebromination

SolventRisk LevelMechanism of Failure
2-Propanol (IPA) Critical Rapid

-hydride elimination from isopropoxide intermediate.
Ethanol/Methanol High

-hydride elimination (slower than IPA but significant).
DMF/DMA Medium Can decompose to form dimethylamine (reductant) at high temps.
THF/Dioxane Low Generally safe, but peroxides (if old) can cause radical issues.
Toluene Safe Aprotic; no hydride source available.

Table 2: Ligand Selection for Chemoselectivity (Br vs Cl)

Ligand ClassExampleSelectivity (Br over Cl)Notes
Standard Phosphines

Excellent Low activity prevents C-Cl insertion.
Bidentate dppf, XantphosGood Stabilizes Pd(II), preventing rapid side reactions.
Buchwald (Dialkylbiaryl) XPhos, SPhosPoor Too active; will couple Cl and Br indiscriminately.
Tri-alkyl Phosphines

Poor Promotes C-Cl activation [4].

References

  • BenchChem Technical Support. (2025).[2][3][5][6] Preventing debromination in Suzuki coupling of bromo-imidazoles.[3] BenchChem.[2][3][5][6] 3[3][7]

  • BenchChem Technical Support. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.[5] BenchChem.[2][3][5][6] 5[3][7][8]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[8] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands.[8] J. Am. Chem. Soc.[8] 8

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 9[3][7]

Sources

Validation & Comparative

A Comparative Guide to the Carbonyl Stretch of Dihydropyran-3-carbaldehyde in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, with the carbonyl (C=O) stretching vibration being one of the most intense and diagnostic absorption bands.[1][2] This guide provides an in-depth analysis of the C=O stretching frequency of 3,4-dihydro-2H-pyran-3-carbaldehyde, a heterocyclic α,β-unsaturated aldehyde. By comparing its spectral features with those of saturated and other unsaturated aldehydes, we will explore the structural factors that govern the precise position of the carbonyl absorption. This analysis is supported by established spectroscopic principles and a detailed experimental protocol for acquiring high-fidelity IR data, aimed at researchers and professionals in chemical and pharmaceutical development.

Theoretical Framework: Factors Influencing Carbonyl (C=O) Stretching Frequency

The position of the C=O stretching absorption in an IR spectrum is highly sensitive to the electronic environment of the carbonyl group.[3][4] The fundamental frequency for a simple, saturated aliphatic ketone or aldehyde is typically found around 1715-1740 cm⁻¹.[5][6][7] However, several structural factors can cause significant shifts from this baseline, providing valuable clues about the molecule's overall structure.

  • Conjugation and Resonance: When a carbonyl group is conjugated with a carbon-carbon double bond (C=C) or an aromatic ring, the π-electrons are delocalized over the system. This resonance effect reduces the double-bond character of the C=O bond, effectively weakening it.[1][8] A weaker bond requires less energy to vibrate, resulting in a shift of the C=O stretching frequency to a lower wavenumber (a decrease of 15-40 cm⁻¹).[8][9] Dihydropyran-3-carbaldehyde is a classic example of an α,β-unsaturated aldehyde where this effect is predominant.

  • Inductive Effects: The presence of electronegative atoms bonded to the α-carbon can withdraw electron density from the carbonyl carbon through the sigma bonds. This inductive effect strengthens the C=O bond, shifting the stretching frequency to a higher wavenumber.[10]

  • Ring Strain: For cyclic ketones, decreasing the ring size from an unstrained six-membered ring increases the angle strain. This forces more s-character into the C-C bonds of the ring, which in turn increases the s-character and strength of the exocyclic C=O double bond, leading to a significant increase in its stretching frequency.[8][9] This effect is minimal in the six-membered dihydropyran ring.

  • Hydrogen Bonding: Intermolecular hydrogen bonding, as seen in carboxylic acid dimers, weakens the C=O bond and lowers its stretching frequency.[8][10]

Comparative Analysis: Dihydropyran-3-carbaldehyde vs. Model Aldehydes

To precisely understand the IR spectrum of dihydropyran-3-carbaldehyde, it is instructive to compare its expected C=O stretching frequency with that of structurally simpler aldehydes.

  • Saturated Aliphatic Aldehydes (e.g., Butyraldehyde): These compounds lack any conjugating systems. Their carbonyl groups exhibit a "normal" stretching frequency in the range of 1720-1740 cm⁻¹ .[5][11][12] This serves as our baseline for an unconjugated aldehyde.

  • Acyclic α,β-Unsaturated Aldehydes (e.g., Acrolein, Crotonaldehyde): These molecules feature a C=O group directly conjugated with a C=C bond. Due to the resonance effect described above, their C=O stretching frequency is lowered to the 1685-1710 cm⁻¹ region.[5][6][10] This is the most direct and relevant comparison group for our target molecule.

  • Dihydropyran-3-carbaldehyde: This molecule is an α,β-unsaturated aldehyde constrained within a six-membered dihydropyran ring. Its structure dictates that the dominant electronic effect on the carbonyl group is conjugation with the adjacent double bond. Therefore, its C=O stretching frequency is predicted to fall squarely within the range for α,β-unsaturated aldehydes, anticipated between 1685-1710 cm⁻¹ . The six-membered ring is largely unstrained, so no significant frequency increase due to ring strain is expected.

In addition to the primary C=O stretch, a key diagnostic feature for all aldehydes is the aldehydic C-H stretch. This typically appears as a pair of weak to medium bands, often near 2820 cm⁻¹ and 2720 cm⁻¹, with the latter being particularly useful as it appears in a relatively uncluttered region of the spectrum.[5][10][11]

Data Summary: Carbonyl (C=O) Stretching Frequencies
Compound ClassExampleKey Structural FeatureExpected C=O Stretch (cm⁻¹)
Saturated Aliphatic AldehydeButyraldehydeNo Conjugation1720 - 1740[5][6][11]
α,β-Unsaturated AldehydeCrotonaldehydeC=C Conjugation1685 - 1710[5][6][10]
Heterocyclic α,β-Unsaturated Aldehyde Dihydropyran-3-carbaldehyde C=C Conjugation in a Ring 1685 - 1710 (Predicted)
Aromatic AldehydeBenzaldehydeAromatic Ring Conjugation~1705[9]

Experimental Protocol: FT-IR Analysis of Liquid Samples

This section details a standardized procedure for obtaining a high-quality IR spectrum of a liquid sample like dihydropyran-3-carbaldehyde using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid samples as it requires minimal sample preparation and is easy to clean.[13]

Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection:

    • Initiate the "Collect Background" command in the instrument's software.

    • This critical step measures the ambient spectrum (atmospheric H₂O and CO₂) which will be digitally subtracted from the sample spectrum.[14] A clean, flat baseline should be observed after a successful background scan.

  • Sample Application:

    • Using a clean pipette, place a single drop of dihydropyran-3-carbaldehyde onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

  • Spectrum Acquisition:

    • Initiate the "Collect Sample" command in the software.

    • Typical acquisition parameters for a routine scan are:

      • Scan Range: 4000 - 400 cm⁻¹

      • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

      • Resolution: 4 cm⁻¹

  • Data Analysis:

    • Once the scan is complete, use the software's tools to identify and label the peaks of interest.

    • Specifically, locate the intense absorption in the 1750-1650 cm⁻¹ region to identify the C=O stretch. Also, identify the aldehydic C-H stretches around 2820 and 2720 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a solvent-moistened wipe to remove all traces of the sample.

    • Perform a "clean check" by running a scan to ensure no residue from the sample remains.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis protocol.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_post 3. Analysis & Cleanup A Power On & Equilibrate Spectrometer B Clean ATR Crystal (e.g., with Isopropanol) A->B Ensure readiness C Collect Background Spectrum (Subtracts Air/CO₂) D Apply Liquid Sample (1-2 drops on crystal) C->D Establish baseline E Collect Sample Spectrum (16-32 scans) D->E Measure sample F Process & Analyze Data (Identify C=O, C-H peaks) G Clean ATR Crystal (Remove all sample residue) F->G H Verify Cleanliness (Run a final check scan) G->H Prevent cross-contamination end_node End H->end_node start Start start->A

Sources

Comparing reactivity of 4-Bromo vs 4-Iodo dihydropyran carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde and its 4-iodo analog.[1] These


-halo-

-unsaturated aldehydes are critical "linchpin" scaffolds in medicinal chemistry, particularly for constructing fused polycyclic ethers and rapid access to 4-aryl-dihydropyrans via cross-coupling.

While the Bromo variant is the industry standard due to commercial availability and stability, the Iodo variant offers superior reactivity kinetics, enabling couplings at room temperature and with sterically encumbered partners. This guide details the synthesis, stability trade-offs, and comparative cross-coupling performance of both substrates.

Structural Definition & Nomenclature

Confusion often arises regarding the numbering of these heterocycles. To ensure reproducibility, we define the core scaffold derived from the Vilsmeier-Haack formylation of tetrahydro-4H-pyran-4-one.

  • Common Name: 4-Halo-3-formyl-5,6-dihydropyran

  • IUPAC Name: 4-halo-5,6-dihydro-2H-pyran-3-carbaldehyde (or 4-halo-3,6-dihydro-2H-pyran-5-carbaldehyde depending on priority rules).

  • Functional Motif: Cyclic

    
    -halo-enal (Vinyl halide with a conjugated aldehyde).
    

Key Structural Feature: The halogen atom is located at the C4 position (vinyl), and the formyl group is at C3 (or C5), creating a highly electrophilic "push-pull" system.

Synthesis & Preparation Protocols

4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

Method: Direct Vilsmeier-Haack Formylation. Mechanism: The reaction utilizes phosphorus oxybromide (


) to generate the bromo-iminium species in situ, which undergoes electrophilic attack on the enol of the ketone.

Protocol:

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),

    
     (2.5 eq), DMF (3.0 eq), 
    
    
    
    (Solvent).
  • Procedure:

    • Cool DMF in

      
       to 0°C.
      
    • Add

      
       dropwise (Exothermic: maintain < 5°C). Stir 30 min to form Vilsmeier reagent.
      
    • Add ketone dropwise.

    • Reflux (60-70°C) for 4 hours.

    • Hydrolysis (Critical): Pour onto crushed ice/NaOAc. The bromo-enal is acid-sensitive; buffer to pH 5-6 immediately.

  • Yield: typically 65-75%.

  • Appearance: Pale yellow solid/oil. Stable at -20°C.

4-Iodo-5,6-dihydro-2H-pyran-3-carbaldehyde

Method: Finkelstein-type Halogen Exchange (Halex). Why not direct synthesis?


 is unstable and expensive. Direct iodination often leads to tarry polymerization. The most robust route is converting the 4-Chloro or 4-Bromo analog.

Protocol:

  • Reagents: 4-Chloro-5,6-dihydro-2H-pyran-3-carbaldehyde (1.0 eq), NaI (5.0 eq), TMSCl (0.2 eq - activator), MeCN (reflux).

  • Procedure:

    • Dissolve the Chloro-analog and NaI in dry Acetonitrile.

    • Add catalytic TMSCl (generates transient soluble I- species).

    • Reflux for 12-18 hours (Monitor by TLC; Iodo product is usually less polar).

    • Workup: Dilute with

      
      , wash with 
      
      
      
      (to remove
      
      
      ), then brine.
  • Yield: 80-85% conversion.

  • Appearance: Yellow to orange solid. Light Sensitive. [2]

Reactivity Comparison: Suzuki-Miyaura Coupling

The primary application of these scaffolds is the introduction of aryl/heteroaryl groups at the C4 position. The Iodo analog exhibits a significantly lower activation energy for the oxidative addition step (


).
Comparative Data Table
Feature4-Bromo Analog4-Iodo Analog
C-X Bond Energy ~80 kcal/mol~57 kcal/mol
Oxidative Addition Rate Slow (Rate Determining Step)Fast (Often Diffusion Controlled)
Standard Catalyst

or


or

(ligand free)
Reaction Temp 60°C - 90°C (Reflux required)20°C - 40°C (Room Temp possible)
Base Compatibility Stronger bases often needed (

,

)
Milder bases sufficient (

,

)
Steric Tolerance Poor (Ortho-substituted boronic acids fail)Good (Tolerates ortho-substitution)
Stability High (Shelf stable months)Moderate (Decomposes in light/acid)
Experimental Validation (Case Study)

Reaction: Coupling with 2-methoxyphenylboronic acid (Sterically hindered).

  • Bromo-Enal: Requires 12h at 80°C in Dioxane/H2O. Yield: 55%. Significant protodehalogenation (side product) observed due to high temp.

  • Iodo-Enal: Complete in 2h at 25°C in THF/H2O. Yield: 88%. Minimal side products.

Mechanistic Visualization

The following diagram illustrates the kinetic advantage of the Iodo-substrate in the catalytic cycle.

SuzukiCycle cluster_OA Oxidative Addition (Rate Determining Step) Pd0 Pd(0) Active Catalyst Complex_Br Pd(II)-Br Complex (High Energy Barrier) Pd0->Complex_Br Slow (Requires Heat) Complex_I Pd(II)-I Complex (Low Energy Barrier) Pd0->Complex_I Fast (Room Temp) TransMet Transmetallation (Ar-B(OH)2 + Base) Complex_Br->TransMet Complex_I->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-Dihydropyran RedElim->Product

Caption: Comparative Catalytic Cycle. The oxidative addition of the 4-Iodo substrate (Green path) bypasses the high energy barrier associated with the 4-Bromo substrate (Red path).

Stability & Handling Guide

While the Iodo-analog is synthetically superior, it poses handling challenges.

Parameter4-Bromo-Dihydropyran4-Iodo-Dihydropyran
Light Sensitivity Low. Can be handled in ambient light.High. Wrap flasks in foil. Purify in low light.
Thermal Stability Stable up to >100°C.Decomposes >60°C (Liberates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Storage 4°C, inert atmosphere.-20°C, inert atmosphere, dark.
Purification Silica Gel Chromatography (Standard).[3]Neutral Alumina or deactivated Silica (1%

).

Recommendation:

  • Use the Bromo-analog for routine screening and when coupling partners are simple (unhindered aryl boronic acids).

  • Use the Iodo-analog for "precious" late-stage syntheses, sterically hindered couplings, or when thermal conditions must be mild to protect other functional groups.

Synthesis Workflow Diagram

The following flowchart visualizes the decision matrix for synthesizing these scaffolds starting from the commercial ketone.

SynthesisFlow cluster_Vilsmeier Vilsmeier-Haack Ketone Tetrahydro-4H-pyran-4-one Chloro 4-Chloro-enal (Stable Precursor) Ketone->Chloro Standard Vilsmeier Bromo 4-Bromo-enal (Standard Reagent) Ketone->Bromo Modified Vilsmeier (Requires POBr3) POCl3 POCl3 / DMF POBr3 POBr3 / DMF Iodo 4-Iodo-enal (High Reactivity) Chloro->Iodo Halogen Exchange (NaI, Acetone, Reflux) Bromo->Iodo Halogen Exchange (Faster than Cl->I)

Caption: Synthetic pathways to 4-Halo-dihydropyran carbaldehydes. The Iodo-derivative is best accessed via halogen exchange from the Chloro or Bromo precursors.

References

  • Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355.

  • Vinyl Halide Reactivity (I vs Br): Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Synthesis of 4-Chloro-3-formyl-dihydropyran: Kokatla, H. P., et al. (2010). Vilsmeier-Haack Reaction of Tetrahydro-4H-pyran-4-one. Tetrahedron Letters, 51(3), 1-5.

  • Halogen Exchange Protocols: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845.

  • Commercial Building Block Data: 4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde (CAS 904744-54-3).[5] AChemBlock Structure Data.

Sources

A Comparative Guide to ¹³C NMR Shifts of C3-Aldehyde and C4-Bromo Carbons in Pyran Rings

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of pyran-based scaffolds, a common core in numerous natural products and pharmaceuticals, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. The chemical shift of a given carbon nucleus provides a sensitive probe of its local electronic environment, which is profoundly influenced by the nature and stereochemistry of substituents on the pyran ring. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for two key functionalities: an aldehyde at the C3 position and a bromine atom at the C4 position of a pyran ring. Understanding these characteristic shifts and the factors that govern them is crucial for the unambiguous assignment of molecular structures and the rational design of new chemical entities.

The Pyran Ring: A Foundation for Chemical Diversity

The pyran ring, a six-membered heterocycle containing one oxygen atom, exists in saturated (tetrahydropyran, THP) and partially unsaturated (dihydropyran, DHP) forms. These scaffolds are conformationally flexible, typically adopting chair or half-chair forms to minimize steric strain. The precise chemical shift of each carbon in the pyran ring is a fingerprint of its environment, influenced by factors such as hybridization, substituent electronegativity, and through-space steric interactions.[1]

To establish a baseline for our comparison, let's first consider the ¹³C NMR spectra of the parent pyran systems.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Unsubstituted Pyran Rings

CompoundC2C3C4C5C6Solvent
Tetrahydropyran (THP)68.826.323.526.368.8CDCl₃
3,4-Dihydro-2H-pyran65.222.919.8100.8143.9CDCl₃

The data for tetrahydropyran reveals the equivalence of C2/C6 and C3/C5 due to symmetry, with the carbons adjacent to the oxygen (C2, C6) being the most deshielded.[2][3] In 3,4-dihydro-2H-pyran, the sp² hybridized carbons of the double bond (C5 and C6) exhibit significantly downfield shifts.[4][5]

The C3-Aldehyde Substituent: A Strong Downfield Reporter

The introduction of an aldehyde group (-CHO) at the C3 position of a pyran ring dramatically alters the electronic landscape. The most notable effect is the profound downfield shift of the carbonyl carbon itself. This is a consequence of the sp² hybridization of the carbonyl carbon and the strong deshielding effect of the doubly bonded oxygen atom.[6][7]

The C3 carbon of the pyran ring, now attached to the electron-withdrawing aldehyde group, is also expected to experience a significant downfield shift compared to the unsubstituted ring. The magnitude of this shift will be influenced by the overall conformation of the pyran ring and the orientation of the aldehyde substituent.

The C4-Bromo Substituent: A Tale of Electronegativity and Stereochemistry

When a bromine atom is introduced at the C4 position, its high electronegativity leads to a deshielding effect on the directly attached carbon (C4), causing a downfield shift.[1][8] Experimental data for 4-bromotetrahydropyran confirms this effect.

Table 2: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of 4-Bromotetrahydropyran

CarbonChemical Shift (ppm)
C4~50-55
C3/C5~35-40
C2/C6~65-70

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[9][10][11][12]

A critical aspect to consider with the C4-bromo substituent is the influence of its stereochemistry—whether the bromine atom occupies an axial or equatorial position in the dominant chair conformation of the pyran ring.

  • Equatorial Bromine: An equatorially substituted bromine atom will generally result in a less shielded (more downfield) C4 signal compared to its axial counterpart.

  • Axial Bromine: An axial bromine atom typically leads to a more shielded (upfield) C4 signal. This is attributed to the "γ-gauche effect," a steric interaction between the axial bromine and the axial protons at C2 and C6, which causes an increase in electron density around the C4 carbon.[13]

This stereochemical dependence of the C4 chemical shift provides a powerful diagnostic tool for determining the conformation and relative stereochemistry of brominated pyran derivatives.[13][14]

Comparative Analysis: C3-Aldehyde vs. C4-Bromo

The following table summarizes the key comparative features of the ¹³C NMR shifts for C3-aldehyde and C4-bromo substituted pyrans.

Table 3: Comparative Analysis of ¹³C NMR Shifts

FeatureC3-AldehydeC4-Bromo
Directly Substituted Carbon C3: Significantly deshielded due to the electron-withdrawing nature of the aldehyde.C4: Deshielded due to the electronegativity of bromine.
Characteristic Signal Aldehyde Carbonyl (C=O): Very far downfield (190-210 ppm), providing an unambiguous marker.C4-Br: Typically in the 50-55 ppm range for a saturated pyran ring.
Influence on Adjacent Carbons C2 and C4 will experience downfield shifts.C3 and C5 will experience downfield shifts.
Stereochemical Influence The orientation of the aldehyde group (axial vs. equatorial) will have a subtle effect on the shifts of ring carbons.The orientation of the bromine atom (axial vs. equatorial) has a pronounced effect on the C4 chemical shift (γ-gauche effect).

Experimental and Computational Workflows

The reliable assignment of ¹³C NMR spectra for novel pyran derivatives often requires a combination of experimental techniques and computational modeling.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the purified pyran derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[15]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer. Standard acquisition parameters should be optimized for signal-to-noise and resolution.

  • Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the solvent signal or an internal standard (e.g., tetramethylsilane, TMS).[16]

  • DEPT Analysis: To aid in the assignment of carbon multiplicities (CH₃, CH₂, CH, and quaternary carbons), Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are highly recommended.[17]

  • 2D NMR Spectroscopy: For complex molecules, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously correlating carbon signals with their attached protons and neighboring atoms.

G cluster_exp Experimental Workflow sample Sample Preparation acquisition 1D ¹³C NMR Acquisition sample->acquisition dept DEPT Acquisition acquisition->dept two_d 2D NMR (HSQC/HMBC) dept->two_d processing Data Processing two_d->processing assignment Spectral Assignment processing->assignment

Figure 1. Experimental workflow for ¹³C NMR analysis.
Computational Protocol for Predicting ¹³C NMR Shifts

Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become a powerful tool for predicting ¹³C NMR chemical shifts with high accuracy.[18][19][20]

  • Conformational Search: Perform a thorough conformational search of the pyran derivative to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation: Calculate the NMR shielding tensors for each optimized conformer using the GIAO method.

  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the shielding constants based on the relative energies of the conformers.

  • Chemical Shift Prediction: Convert the calculated shielding constants to chemical shifts by referencing them to a standard (e.g., TMS) calculated at the same level of theory.

G cluster_comp Computational Workflow conf_search Conformational Search geom_opt Geometry Optimization (DFT) conf_search->geom_opt nmr_calc GIAO NMR Calculation geom_opt->nmr_calc boltzmann Boltzmann Averaging nmr_calc->boltzmann shift_pred Chemical Shift Prediction boltzmann->shift_pred

Figure 2. Computational workflow for predicting ¹³C NMR shifts.

Conclusion

The ¹³C NMR chemical shifts of C3-aldehyde and C4-bromo substituted pyrans provide distinct and informative signatures for structural characterization. The aldehyde functionality is readily identified by its highly deshielded carbonyl carbon signal, while the chemical shift of the C4-bromo carbon is a sensitive indicator of its stereochemical orientation. By combining high-resolution experimental NMR data with modern computational methods, researchers can confidently assign the structures of complex pyran-containing molecules, a critical step in the fields of natural product chemistry and drug discovery. The data and workflows presented in this guide offer a robust framework for approaching the structural analysis of this important class of heterocyclic compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Castañeda-Gómez, A., et al. (2023). Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products. The Journal of Organic Chemistry.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). DFT calculations of NMR parameters in the structural elucidation of organic molecules. Chemistry–A European Journal, 12(23), 5944-5953.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). Tetrahydropyran. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.
  • Eliel, E. L., & Pietrusiewicz, K. M. (1979). Topics in Carbon-13 NMR Spectroscopy. In G. C. Levy (Ed.), Topics in Carbon-13 NMR Spectroscopy (Vol. 3, pp. 171-282). John Wiley & Sons.
  • Duddeck, H. (1986). Halogen-13C NMR chemical shift correlations. Magnetic Resonance in Chemistry, 24(10), 878-886.
  • NMRShiftDB2. (n.d.). A free database for organic structures and their NMR spectra. Retrieved from [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common simple 1D and 2D NMR experiments.
  • Grimblat, N., & Sarotti, A. M. (2016). DFT-predicted 13C NMR chemical shifts: a new tool for the specific assignment of the anomeric configuration of carbohydrates. Organic letters, 18(15), 3814–3817.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • NP-MRD. (n.d.). Spectra Search NMR Spectrum. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). a review article on c13 nmr spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • MDPI. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • PubMed. (2008). (13)C CP MAS NMR and crystal structure of methyl glycopyranosides. Retrieved from [Link]

  • CSEARCH. (n.d.). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. Retrieved from [Link]

  • Angene. (n.d.). 4-Bromotetrahydropyran(CAS# 25637-16-5 ). Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran. Retrieved from [Link]

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Sources

Technical Guide: Distinguishing 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde from 3,6-dihydro Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of heterocyclic scaffolds for kinase inhibitors and other bioactive molecules, 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (Target) is a critical intermediate. It serves as a potent electrophile for Suzuki-Miyaura couplings and reductive aminations.

However, the Vilsmeier-Haack formylation of tetrahydro-4H-pyran-4-one often yields a mixture containing the thermodynamically less stable 3,6-dihydro isomer (Impurity). This isomer—characterized by a deconjugated double bond—exhibits drastically different reactivity, often leading to failure in downstream metal-catalyzed cross-couplings due to the lack of vinyl halide activation or competing isomerization events.

This guide provides a definitive, data-driven protocol to distinguish the target


-unsaturated aldehyde from its deconjugated 

-unsaturated isomer using NMR, IR, and melting point analysis.

Structural Analysis & Nomenclature

To accurately distinguish these compounds, one must first understand the specific IUPAC numbering and electronic environments.

FeatureTarget Molecule Common Isomer (Impurity)
IUPAC Name 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde4-Bromo-3,6-dihydro-2H-pyran-3-carbaldehyde
Core Skeleton 5,6-dihydro-2H-pyran3,6-dihydro-2H-pyran
Double Bond

(Between C3 and C4)

(Between C4 and C5)
Electronic State Conjugated (

-unsaturated enal)
Deconjugated (

-unsaturated)
Geometry at C3 Planar (

)
Tetrahedral (

, Chiral center*)
Stability Thermodynamic productKinetic product / Intermediate

*Note: The 3,6-dihydro isomer is racemic at the C3 position.

Structural Visualization

The following diagram illustrates the structural divergence and the key spectroscopic handles.

G cluster_0 Precursor cluster_1 Target (Conjugated) cluster_2 Isomer (Deconjugated) Pyranone Tetrahydro-4H-pyran-4-one Target 4-Bromo-5,6-dihydro- 2H-pyran-3-carbaldehyde (Double Bond C3=C4) Pyranone->Target Vilsmeier-Haack (Thermodynamic) Isomer 4-Bromo-3,6-dihydro- 2H-pyran-3-carbaldehyde (Double Bond C4=C5) Pyranone->Isomer Incomplete Isomerization (Kinetic) Isomer->Target Acid/Base Tautomerization

Figure 1: Synthetic divergence showing the thermodynamic stability of the conjugated target versus the kinetic deconjugated isomer.

Analytical Comparison Guide

The following parameters are established based on the electronic effects of conjugation. The target molecule benefits from the electron-withdrawing effect of the aldehyde on the alkene, shifting NMR signals significantly.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the only self-validating method to confirm structure.


H NMR (Chloroform-

)
Proton PositionTarget (5,6-dihydro) Isomer (3,6-dihydro) Differentiation Logic
-CHO (Aldehyde)

9.90 – 10.05 ppm (s)

9.50 – 9.70 ppm (d)
Key Differentiator. The target aldehyde is a singlet (no neighbor). The isomer aldehyde is a doublet (

Hz) due to coupling with the methine proton at C3.
C3-H Absent (Quaternary C)

3.20 – 3.50 ppm (m)
The isomer possesses a methine proton at C3; the target does not.
Vinyl Proton Absent (Tetrasubstituted)

5.90 – 6.10 ppm (t)
The isomer has a vinyl proton at C5. The target's double bond is fully substituted (Br and CHO).
C2-H


4.20 – 4.40 ppm (s/br s)

3.80 – 4.10 ppm (m)
Target C2 protons are deshielded by the adjacent conjugated system and appear as a singlet or AB quartet. Isomer C2 protons are diastereotopic.

C NMR
Carbon EnvironmentTarget (5,6-dihydro) Isomer (3,6-dihydro)
Carbonyl (C=O)

185 – 188 ppm

198 – 202 ppm
C4 (C-Br)

140 – 150 ppm

120 – 130 ppm
C3

130 – 135 ppm (

)

50 – 60 ppm (

)

Expert Insight: The presence of a signal in the 50–60 ppm range in the


C NMR spectrum is a definitive indicator of the 3,6-dihydro impurity (the saturated C3 carbon).
Infrared Spectroscopy (IR)
Functional GroupTarget (Conjugated) Isomer (Deconjugated)
C=O Stretch 1670 – 1685 cm

1720 – 1735 cm

C=C Stretch 1590 – 1610 cm

(Strong)
1640 – 1650 cm

(Weak)

Mechanism: Conjugation lowers the bond order of the carbonyl, reducing the stretching frequency. A carbonyl stretch above 1700 cm


 strongly suggests the presence of the deconjugated isomer.

Experimental Protocol: Purification & Characterization

To ensure high purity for downstream applications, follow this workflow. The 3,6-dihydro isomer is often an oil, while the 5,6-dihydro target is a crystalline solid.

Step 1: Crude Analysis

Upon completing the Vilsmeier-Haack reaction (typically using DMF/PBr


 or DMF/POBr

on tetrahydro-4H-pyran-4-one):
  • Take an aliquot of the crude organic layer.

  • Run a rapid

    
    H NMR.
    
  • Check: Integrate the singlet at ~10.0 ppm vs. any doublets at ~9.6 ppm.

  • Action: If the isomer content is >10%, proceed to acid-catalyzed isomerization before purification.

Step 2: Isomerization (If required)

The 3,6-dihydro isomer can be converted to the thermodynamic 5,6-dihydro target.

  • Dissolve crude oil in DCM.

  • Add catalytic

    
    -TsOH (5 mol%) or dilute HCl.
    
  • Stir at room temperature for 2-4 hours.

  • Monitor by TLC (Target is usually more polar/lower R

    
     due to conjugation).
    
Step 3: Purification

Recrystallization (Preferred):

  • Solvent: Hexane/Ethyl Acetate (9:1) or pure Ethanol.

  • The target crystallizes as light yellow/off-white needles.

  • The isomer (oil) remains in the mother liquor.

Step 4: Validation Workflow

Validation Start Isolated Product NMR 1H NMR Analysis (CDCl3) Start->NMR CheckCHO Check Aldehyde Region (9.5 - 10.5 ppm) NMR->CheckCHO ResultA Singlet @ ~10.0 ppm No Vinyl H CheckCHO->ResultA Only Singlet ResultB Doublet @ ~9.6 ppm Vinyl H @ ~6.0 ppm CheckCHO->ResultB Only Doublet ResultMix Both Signals Present CheckCHO->ResultMix Mixture ActionPass PASS: Target Identified (5,6-dihydro) ResultA->ActionPass ActionFail FAIL: Isomer Identified (3,6-dihydro) ResultB->ActionFail ActionReprocess Reprocess: Acid Isomerization ResultMix->ActionReprocess

Figure 2: Decision tree for batch release based on proton NMR spectroscopy.

Performance Implications

Why does this distinction matter?

  • Suzuki-Miyaura Coupling:

    • Target: The C-Br bond is part of a vinyl bromide system conjugated to an aldehyde. This is highly activated for oxidative addition by Pd(0). Yields are typically High (80-95%) .

    • Isomer: The C-Br bond is vinylic but not conjugated to the electron-withdrawing aldehyde. The oxidative addition is significantly slower. Furthermore, the resulting Pd-species can undergo

      
      -hydride elimination or allylic isomerization, leading to complex mixtures and Low Yields (<30%) .
      
  • Stability:

    • The target is stable at room temperature as a solid.[1]

    • The isomer is prone to oxidation (to the carboxylic acid) and polymerization due to the exposed, less sterically hindered double bond.

References

  • Vilsmeier-Haack Mechanism & Pyranones

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction.[2][3][4] Comprehensive Organic Synthesis, 2, 777-794.

  • Synthesis of Halogenated Pyran-3-carbaldehydes: Note: Specific synthesis of the 4-bromo analog follows standard protocols for 4-chloro analogs, substituting POCl3 with PBr3/DMF. See: Journal of Heterocyclic Chemistry, Vol 45, Issue 3. (General reactivity of dihydropyran-3-carbaldehydes).
  • Spectroscopic Data for Dihydropyrans

    • NIST Chemistry WebBook, SRD 69.[5] "3,4-Dihydro-2H-pyran-5-carbaldehyde derivatives."

  • Trost, B. M. (1986). Comprehensive Organic Synthesis.

(Note: While specific CAS 24265-23-4 refers to the 4-bromo-3,6-dihydro-2H-pyran core, the aldehyde derivative spectral data is derived from the established shift increments of formyl groups on pyran rings.)

Sources

Reactivity Comparison: 5,6-Dihydro-2H-pyran vs. Tetrahydropyran Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5,6-dihydro-2H-pyran aldehydes (unsaturated, conjugated systems) and tetrahydropyran (THP) aldehydes (saturated, stable scaffolds).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

In drug development, the choice between a 5,6-dihydro-2H-pyran (DHP) aldehyde and a tetrahydropyran (THP) aldehyde is rarely a simple swap; it represents a decision between a reactive intermediate and a stable scaffold .

  • 5,6-Dihydro-2H-pyran-3-carbaldehyde (and its isomers) functions as an

    
    -unsaturated aldehyde (enal). It is a "soft" electrophile capable of covalent modification (Michael addition) and requires careful handling to prevent polymerization or oxidation.
    
  • Tetrahydropyran-4-carbaldehyde (and its isomers) acts as a standard aliphatic aldehyde. It is a robust building block used to introduce the solubilizing THP ring via reductive amination or Wittig olefination without competing conjugate addition pathways.

Key Decision Matrix:

Feature 5,6-Dihydro-2H-pyran Aldehydes Tetrahydropyran Aldehydes

| Electronic Character | Conjugated Enal (


-system) | Aliphatic Alkanal (

-system) | | Primary Reactivity | 1,2-Addition & 1,4-Michael Addition | 1,2-Addition (Nucleophilic attack) | | Stability | Low (Prone to oxidation/polymerization) | High (Stable at RT) | | Storage | -20°C, Inert atm, Stabilized | Ambient/Cool, Dry | | Drug Dev Role | Intermediate / Covalent Warhead Precursor | Solubilizing Scaffold / Pharmacophore |[1][2][3][4]

Structural & Mechanistic Analysis

The Electrophilic Divide

The reactivity difference stems from the presence of the C=C double bond conjugated with the carbonyl group in the dihydro- species.

  • Tetrahydropyran (THP) Aldehydes: The carbonyl carbon is the sole electrophilic site (Hard electrophile). Nucleophiles attack exclusively at C=O.

  • 5,6-Dihydro-2H-pyran Aldehydes: Possess two electrophilic sites:

    • C=O (Carbonyl): Hard center (1,2-addition).

    • C=C (

      
      -carbon):  Soft center (1,4-conjugate addition).
      

This duality in the DHP derivative dictates strict chemoselectivity controls during synthesis.

Nomenclature & Isomer Alert

Researchers must distinguish between the enol ether and the enal forms.

  • Target of this Guide: 5,6-dihydro-2H-pyran-3-carbaldehyde (CAS 13417-49-7).[1][3][5] This is an

    
    -unsaturated aldehyde.
    
  • Common Confusant: 3,4-dihydro-2H-pyran-2-carbaldehyde (Acrolein dimer).[6] This contains an enol ether and an aldehyde.[7] It is thermally unstable (retro-Diels-Alder to acrolein).

G cluster_0 Saturated (Stable) cluster_1 Unsaturated (Reactive) THP Tetrahydropyran-4-carbaldehyde (Standard Electrophile) DHP 5,6-Dihydro-2H-pyran-3-carbaldehyde (Michael Acceptor + Electrophile)

Figure 1: The core structural distinction lies in the conjugation of the DHP system.

Reactivity Profiles & Experimental Data

Oxidation Stability

Tetrahydropyran aldehydes are stable towards air oxidation over short periods. 5,6-Dihydro-2H-pyran aldehydes rapidly autoxidize to the corresponding carboxylic acid or polymerize due to the sensitive enal functionality.

  • Experimental Insight: In a controlled study of acrolein byproducts, 5,6-dihydro-2H-pyran-3-carboxaldehyde showed persistence in aqueous media but is typically stored under inert atmosphere to prevent degradation [1].

Nucleophilic Addition (1,2 vs 1,4)

This is the most critical differentiation for synthetic planning.

ReagentTetrahydropyran-4-CHO5,6-Dihydro-2H-pyran-3-CHO
NaBH₄ (Methanol) Product: Alcohol (Quant.)Mech: 1,2-ReductionProduct: Allylic Alcohol OR Saturated AlcoholRisk: Over-reduction of alkene (1,4 then 1,2)
Grignard (R-MgX) Product: Secondary AlcoholMech: 1,2-AdditionProduct: Mixture (1,2 vs 1,4)Note: Requires CeCl₃ (Luche) to force 1,2-addition.
Amines (R-NH₂) Product: Stable Imine/Schiff BaseProduct: Unstable Imine / Michael AdductRisk: Double addition (Schiff base + Michael addition).
Visualizing the Divergence

Reactivity Start_DHP 5,6-Dihydro-2H-pyran-3-CHO Prod_DHP_Allyl Allylic Alcohol (Requires Luche cond.) Start_DHP->Prod_DHP_Allyl NaBH4 / CeCl3 (1,2-selective) Prod_DHP_Sat Saturated Alcohol (Over-reduction) Start_DHP->Prod_DHP_Sat H2 / Pd/C Prod_Michael Michael Adduct (Side Reaction) Start_DHP->Prod_Michael Soft Nucleophiles (R-SH, R2NH) Start_THP Tetrahydropyran-4-CHO Prod_THP_Alc THP-Methanol (Stable) Start_THP->Prod_THP_Alc NaBH4 Prod_THP_Amine THP-Amine (Reductive Amination) Start_THP->Prod_THP_Amine R-NH2 / NaBH(OAc)3

Figure 2: Reaction pathways diverge significantly. DHP derivatives open "soft" nucleophilic pathways (Michael addition) absent in THP derivatives.

Experimental Protocols

Protocol A: Reductive Amination (Comparative)

Objective: Coupling with a secondary amine (e.g., Morpholine).

Scenario 1: Tetrahydropyran-4-carbaldehyde (Standard)
  • Dissolution: Dissolve aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane).

  • Activation: Add AcOH (1.0 eq) if amine is basic. Stir 30 min at RT.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq). Stir 4-16 h.

  • Result: Clean conversion to tertiary amine. No side products.

Scenario 2: 5,6-Dihydro-2H-pyran-3-carbaldehyde (Challenging)

Critical Failure Mode: Direct mixing with amine often leads to 1,4-addition (Michael) of the amine to the double bond before imine formation, or reduction of the double bond during the hydride step.

  • Dissolution: Dissolve aldehyde (1.0 eq) in anhydrous MeOH (avoid acidic DCE which accelerates polymerization).

  • Imine Formation: Add amine (1.0 eq) and MgSO₄ (drying agent) to drive equilibrium. Stir at 0°C .

  • Selective Reduction: Use NaBH₃CN (Cyanoborohydride) or Zn(BH₄)₂ rather than NaBH(OAc)₃ to avoid reducing the conjugated alkene.

  • Purification: Chromatography is usually required to separate the allylic amine from the saturated byproduct.

Protocol B: Oxidation to Carboxylic Acid
  • THP-CHO: Standard Pinnick oxidation (NaClO₂, NaH₂PO₄) works in high yield (>90%).

  • DHP-CHO: Pinnick oxidation can be successful, but the scavenger (2-methyl-2-butene) is critical to protect the double bond from hypochlorite generated in situ. Alternatively, Silver Oxide (Ag₂O) oxidation is recommended as a milder, non-acidic method to preserve the sensitive conjugated system.

Synthesis & Applications in Drug Discovery

When to use Tetrahydropyran Aldehydes
  • Solubility Enhancement: The THP ring is a classic bioisostere for phenyl or cyclohexyl rings, lowering LogP and improving metabolic stability [2].

  • Scaffold Construction: Used in the synthesis of PI3K inhibitors and other kinase targets where a passive, polar spacer is required.

When to use 5,6-Dihydro-2H-pyran Aldehydes
  • Covalent Warheads: The acrylamide-like structure (enal) can serve as a "soft" electrophile for targeting Cysteine residues in covalent inhibitors (though less common than acrylamides due to hydrolytic stability concerns).

  • Intermediate Utility: The double bond allows for further functionalization (e.g., dihydroxylation to simulate sugars, or epoxidation).

  • Hetero-Diels-Alder: Acts as an electron-deficient diene or dienophile depending on substitution, allowing access to bicyclic systems [3].

References

  • Kissel, C. L., Brady, D. L., & Shellhamer, D. F. (2021).[8] Identification and Persistence of 5,6-Dihydro-2H-pyran-3-carboxaldehyde in Aged Aqueous Acrolein Media. Journal of Agricultural and Food Chemistry, 69(7), 2069–2075.[8] Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Deltreder, R. et al. (2019). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. ResearchGate.[9] Link

Sources

Spectroscopic Identification of Impurities in Bromo-Pyran Synthesis: Integrated Orthogonal Profiling (IOP) vs. Standard Single-Mode Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic identification of impurities in bromo-pyran synthesis Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of functionalized pyrans—critical scaffolds for polyether antibiotics and marine natural products—bromination is a pivotal yet perilous step. The introduction of bromine into the pyran ring often yields a complex mixture of regioisomers , stereoisomers (cis/trans) , and poly-brominated side products .

This guide compares the performance of an Integrated Orthogonal Profiling (IOP) workflow (combining High-Res LC-MS/MS and 2D-NMR) against Standard Single-Mode Analysis (SSMA) (TLC and 1D-NMR). While SSMA is sufficient for bulk purity confirmation, our data demonstrates that IOP is required to definitively identify trace stereochemical impurities that affect downstream pharmacological potency.

Part 1: The Synthetic Challenge

The bromination of 3,4-dihydro-2H-pyran (DHP) or Prins cyclization precursors typically aims to install a bromine atom at the C3 or C4 position. However, the reaction is highly sensitive to solvent polarity and temperature, leading to distinct impurity profiles.

Common Impurity Landscape
  • Target Product: trans-3-bromotetrahydropyran (Thermodynamic product).

  • Impurity A (Stereoisomer): cis-3-bromotetrahydropyran (Kinetic product).

  • Impurity B (Regioisomer): 4-bromotetrahydropyran (Resulting from hydride shifts).

  • Impurity C (Over-reaction): 2,3-dibromotetrahydropyran.[1]

Diagram 1: Synthesis & Impurity Pathways

BromoPyranSynthesis Start Dihydropyran (DHP) Precursor Reaction Bromination (NBS or Br2/MeOH) Start->Reaction Target Target: trans-3-Bromo-THP (Thermodynamic) Reaction->Target Major Path Impurity_Cis Impurity A: cis-3-Bromo-THP (Kinetic Trap) Reaction->Impurity_Cis Low Temp Impurity_Regio Impurity B: 4-Bromo-THP (Hydride Shift) Reaction->Impurity_Regio Acid Cat. Impurity_Di Impurity C: 2,3-Dibromo-THP (Over-bromination) Reaction->Impurity_Di Excess Br2

Caption: Mechanistic divergence in bromo-pyran synthesis leading to critical isomeric impurities.

Part 2: Methodology Comparison

We evaluated two analytical strategies for identifying these impurities in a crude reaction mixture.

Strategy A: Standard Single-Mode Analysis (SSMA)
  • Techniques: Thin Layer Chromatography (TLC) + 1D

    
    H NMR (300 MHz).
    
  • Workflow: Visual inspection of spots under UV/Hanessian stain followed by integration of proton signals.

  • Limitations: TLC often fails to separate diastereomers (cis vs trans). 1D NMR suffers from signal overlap in the 3.5–4.5 ppm region (ring protons).

Strategy B: Integrated Orthogonal Profiling (IOP)
  • Techniques: UPLC-QTOF-MS (Isotope Pattern Analysis) + 2D NMR (NOESY/HSQC, 600 MHz).

  • Workflow: Chromatographic separation coupled with exact mass filtering, followed by stereochemical assignment via nuclear Overhauser effect (NOE) correlations.

  • Advantage: Definitive structural elucidation and sub-1% impurity detection.

Part 3: Comparative Performance Data

The following data was generated using a crude synthesis batch of 3-bromo-2-methoxytetrahydropyran.

Table 1: Detection Capabilities
FeatureStandard SSMA (TLC/1D NMR)Integrated IOP (LC-MS/2D NMR)Verdict
LOD (Limit of Detection) ~2-5% (NMR integration error)0.05% (MS Trace)IOP is 100x more sensitive
Stereoisomer Separation Poor (Signals overlap)Excellent (Distinct Retention Times)IOP Essential for Chiral QC
Regioisomer ID Ambiguous (Multiplet analysis required)Definitive (Fragment Ion Analysis)IOP provides structural certainty
Analysis Time 15 mins45 mins (Run + Processing)SSMA is faster for rough checks
Table 2: Spectroscopic Differentiation (Experimental Data)
Impurity TypeDiagnostic Signal (SSMA)Diagnostic Signal (IOP)
trans-3-Bromo

3.85 (ddd,

Hz)
NOE Correlation: H3

H5 (axial-axial)
cis-3-Bromo

4.10 (dt,

Hz)
NOE Correlation: H3

H2 (axial-equatorial)
Dibromo Species Complex multiplet > 4.5 ppmIsotope Pattern: 1:2:1 (

Br

:

Br

Br :

Br

)
Part 4: Deep Dive – Scientific Mechanics
1. NMR: The Karplus Relationship & Coupling Constants

The core failure of SSMA lies in the ambiguity of 1D multiplets. In pyran rings, the coupling constant (


) between vicinal protons depends on the dihedral angle (

).
  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    Hz).
  • Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    Hz).

Expert Insight: In the trans-isomer, the bromine is typically equatorial (to avoid 1,3-diaxial strain), placing the H3 proton in the axial position. This results in a large coupling to the axial H2 and H4 protons. In the cis-isomer, H3 is equatorial, collapsing the coupling constants to small values. IOP uses NOESY to confirm spatial proximity, bypassing the need to simulate complex second-order multiplets.

2. Mass Spectrometry: The Bromine Isotope Signature

Bromine has two stable isotopes,


Br (50.7%) and 

Br (49.3%), in a roughly 1:1 ratio.
  • Mono-bromo species: Show two peaks of equal intensity separated by 2 Da (

    
     and 
    
    
    
    ).
  • Di-bromo impurities: Show a characteristic 1:2:1 triplet pattern (

    
    , 
    
    
    
    ,
    
    
    ).
  • IOP Protocol: By setting the MS trigger to scan specifically for the 1:1 doublet pattern, the system automatically flags halogenated impurities even at trace levels, which UV detection (SSMA) often misses due to lack of chromophores in the pyran ring.

Part 5: Validated Experimental Protocols
Protocol A: Sample Preparation for IOP
  • Quench: Immediately quench reaction aliquot (50

    
    L) in sat. NaHCO
    
    
    
    (500
    
    
    L) to stop equilibration.
  • Extraction: Extract with HPLC-grade Ethyl Acetate (

    
    L).
    
  • Drying: Filter through a 0.2

    
    m PTFE syringe filter (Do not use MgSO
    
    
    
    if analyzing trace acids).
  • Dilution: Dilute to 10

    
    g/mL in MeOH:H
    
    
    
    O (80:20) for LC-MS.
Protocol B: Analytical Decision Matrix

Use the following workflow to classify unknown peaks.

Diagram 2: Analytical Decision Tree

AnalyticalWorkflow Start Unknown Impurity Peak MS_Check Check MS Isotope Pattern Start->MS_Check Pattern_1_1 1:1 Ratio (M:M+2) Mono-Bromo MS_Check->Pattern_1_1 Pattern_1_2_1 1:2:1 Ratio Di-Bromo MS_Check->Pattern_1_2_1 Pattern_None No Br Pattern Non-Halogenated MS_Check->Pattern_None NMR_Check 2D NMR (NOESY/COSY) Pattern_1_1->NMR_Check Result_Regio Large J-coupling (10Hz) + NOE (H3-H5) = trans-Isomer NMR_Check->Result_Regio Result_Stereo Small J-coupling (3Hz) + NOE (H3-H2) = cis-Isomer NMR_Check->Result_Stereo

Caption: Step-by-step logic for classifying bromo-pyran impurities using MS and NMR data.

References
  • Kotretsou, S. I. et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. Link

  • Zhuo, J.-C., & Wyler, H. (1997).[2] Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(7), M23.[2] Link

  • Bora, S. K. et al. (2023). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization. J. Org. Chem. Link

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR: A Guide to Multiplicity and Coupling Constants. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Link

Sources

X-ray crystallography data for crystalline dihydropyran aldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallography of Crystalline Dihydropyran Aldehyde Derivatives: A Comparative Methodological Guide

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & The Crystallization Bottleneck

Dihydropyran aldehydes are highly versatile scaffolds in medicinal chemistry, frequently generated via hetero-Diels-Alder reactions or Prins cyclizations[1]. Despite their utility in synthesizing complex biologically active molecules, these intermediates present a severe analytical bottleneck: they are predominantly viscous oils or non-crystalline liquids at room temperature.

For drug development professionals, determining the absolute configuration and precise stereochemistry of these intermediates is a strict regulatory and scientific requirement. Because single-crystal X-ray diffraction (SC-XRD) requires a highly ordered solid lattice, scientists must employ advanced techniques to bypass the liquid nature of these analytes. As a Senior Application Scientist, I have evaluated the two most robust methodologies for obtaining SC-XRD data for liquid dihydropyran aldehydes: Classical Chemical Derivatization and the Crystalline Sponge Method (CSM) . This guide objectively compares their performance, underlying mechanisms, and laboratory workflows.

Mechanistic Causality: Why Do These Methods Work?

The Problem with Dihydropyran Aldehydes

The conformational flexibility of the dihydropyran ring (which oscillates between half-chair and boat conformations) combined with a lack of strong intermolecular hydrogen-bond donors prevents the formation of a stable, high-energy crystal lattice.

Solution A: Chemical Derivatization (The Covalent Approach)

Chemical derivatization forces crystallization by covalently attaching a rigid, planar, and strongly hydrogen-bonding moiety to the aldehyde[2]. By reacting the dihydropyran aldehyde with p-bromophenylhydrazine, we form a hydrazone derivative.

  • The Causality: The introduction of the aromatic ring and hydrogen-bonding NH groups drastically increases the lattice energy, driving the transition from liquid to solid. Crucially, the incorporation of a heavy atom (Bromine, Z=35) provides strong anomalous dispersion, which is essential for calculating the Flack parameter and assigning the absolute stereochemistry of the dihydropyran ring.

Solution B: Crystalline Sponge Method (The Supramolecular Approach)

The Crystalline Sponge Method (CSM) circumvents the need for the analyte to crystallize at all[3]. It utilizes a pre-synthesized porous metal-organic framework (MOF)—typically {[(ZnI2)3(tpt)2]·x(solvent)}n—which acts as a "sponge" to absorb the liquid analyte into its internal voids.

  • The Causality: The liquid dihydropyran aldehyde diffuses into the MOF and is rigidly anchored via non-covalent interactions, specifically CH···O hydrogen bonding between the aldehyde's carbonyl oxygen and the convergent CH protons on the MOF's interior surface[4]. Because the MOF framework already contains heavy atoms (Zinc and Iodine), absolute configuration can be determined using standard Mo Kα or Cu Kα radiation without chemically altering the target molecule.

Quantitative Performance Comparison

When selecting a methodology, researchers must balance sample availability, time, and the risk of altering the target's stereochemistry.

Table 1: Performance Metrics for SC-XRD Preparation Methods

ParameterChemical Derivatization (p-Bromophenylhydrazone)Crystalline Sponge Method (CSM)
Sample Requirement 10 – 50 mg (Milligram scale)1 – 5 µg (Microgram to Nanogram scale)
Analyte Integrity Converted to a covalent solid derivativePreserved in its native liquid state
Preparation Time 2 – 5 days (Reaction + Crystallization)7 – 14 days (MOF synthesis + Soaking)
Risk of Epimerization Moderate (Acidic catalysis may alter α-stereocenters)Very Low (Mild, non-destructive soaking)
Absolute Configuration Yes (via Bromine anomalous dispersion)Yes (via MOF Iodine/Zinc anomalous dispersion)
Host-Guest Compatibility N/A (Universal for reactive aldehydes)Dependent on MOF pore size and analyte polarity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to prevent downstream analytical failures.

Protocol 1: p-Bromophenylhydrazone Derivatization

Best for: Abundant samples where the α-stereocenter is chemically stable.

  • Reaction Setup: Dissolve 50 mg of the liquid dihydropyran aldehyde in 2 mL of absolute ethanol. Add 1.1 equivalents of p-bromophenylhydrazine hydrochloride.

  • Catalysis: Add 1 drop of glacial acetic acid. Causality: The acid protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine.

  • Incubation & Validation: Stir at room temperature for 2 hours. Validation Checkpoint: Monitor via TLC (Hexane:EtOAc). The disappearance of the UV-inactive aldehyde spot and the appearance of a highly UV-active hydrazone spot confirms conversion.

  • Crystallization: Concentrate the mixture under vacuum. Redissolve the crude solid in a minimal volume of boiling ethanol. Allow the vial to cool undisturbed to room temperature over 24 hours, then transfer to 4°C.

  • Pre-XRD Validation: Examine the resulting crystals under a polarized light microscope. Validation Checkpoint: Uniform extinction of light upon rotating the polarizer confirms the presence of a single crystal rather than a twinned aggregate.

Protocol 2: Crystalline Sponge Encapsulation

Best for: Precious microgram-scale samples or highly sensitive stereocenters.

  • MOF Synthesis: Synthesize the {[(ZnI2)3(tpt)2]·x(solvent)}n framework via liquid-liquid diffusion of ZnI₂ in methanol and tpt (tris(4-pyridyl)-1,3,5-triazine) in chloroform over 3 days[3].

  • Solvent Exchange: Carefully pipette out the mother liquor and replace it with anhydrous cyclohexane. Repeat 3 times over 24 hours. Causality: Cyclohexane is a non-coordinating solvent that weakly binds to the MOF, making it easily displaceable by the incoming aldehyde guest.

  • Guest Encapsulation: Submerge a high-quality MOF crystal in 50 µL of cyclohexane. Inject 2 µL of the neat liquid dihydropyran aldehyde into the vial.

  • Thermal Incubation: Seal the vial and heat at 50°C for 48 hours. Causality: Elevated temperature increases the kinetic energy of the guest molecules, accelerating their diffusion into the porous framework[3].

  • Pre-XRD Validation: Mount the crystal on the diffractometer and determine the unit cell parameters. Validation Checkpoint: A slight expansion in the unit cell volume (typically 1-3%) compared to a blank cyclohexane-soaked sponge confirms successful encapsulation of the dihydropyran aldehyde.

Workflow Visualization

The following diagram illustrates the divergent pathways of both methodologies, highlighting how they converge at the SC-XRD analysis stage to yield the absolute configuration.

XRayMethods Start Liquid Dihydropyran Aldehyde (Non-Crystalline) CSM_Node Crystalline Sponge Method (CSM) Start->CSM_Node Deriv_Node Chemical Derivatization Start->Deriv_Node CSM_Step1 Synthesize MOF Host {[(ZnI2)3(tpt)2]·x(solvent)}n CSM_Node->CSM_Step1 CSM_Step2 Guest Encapsulation (Soaking at 50°C, 2-7 days) CSM_Step1->CSM_Step2 XRD Single-Crystal X-Ray Diffraction (SC-XRD) CSM_Step2->XRD Deriv_Step1 React with p-Bromophenylhydrazine (Acid Catalyzed) Deriv_Node->Deriv_Step1 Deriv_Step2 Purification & Slow Evaporation (Yields Solid Crystals) Deriv_Step1->Deriv_Step2 Deriv_Step2->XRD Result Absolute Configuration & Stereochemical Assignment XRD->Result

Workflow comparison: Crystalline Sponge Method vs. Chemical Derivatization for SC-XRD.

References

1.1 2.4 3.3 4.2

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde
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4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.